Executive Summary N-(3-Chlorophenyl)anthranilic acid (CAS 13278-36-9), often referred to as 3-Chlorofenamic acid , is a diarylamine non-steroidal anti-inflammatory drug (NSAID) pharmacophore belonging to the fenamate cla...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(3-Chlorophenyl)anthranilic acid (CAS 13278-36-9), often referred to as 3-Chlorofenamic acid , is a diarylamine non-steroidal anti-inflammatory drug (NSAID) pharmacophore belonging to the fenamate class.[1][2] Structurally, it is the des-methyl analogue of Tolfenamic acid , lacking the ortho-methyl group on the aniline ring. This compound serves as a critical chemical probe in Structure-Activity Relationship (SAR) studies, elucidating the role of steric hindrance and ring torsion in Cyclooxygenase (COX) inhibition.
This guide provides a comprehensive technical analysis of N-(3-Chlorophenyl)anthranilic acid, detailing its synthesis via Ullmann condensation, physicochemical characterization, and mechanistic grounding in arachidonic acid pathway modulation.
Chemical Identity & Physicochemical Profile[1][3][4][5]
The fenamate scaffold is characterized by two phenyl rings linked by an amine bridge, with a carboxylic acid ortho to the amine. The intramolecular hydrogen bond between the amine proton and the carbonyl oxygen locks the upper ring conformation, while the lower ring (bearing the 3-chloro substituent) retains rotational freedom, which is critical for binding within the COX hydrophobic channel.
The industrial and laboratory-scale synthesis of N-(3-Chlorophenyl)anthranilic acid relies on the Ullmann-Goldberg condensation . This copper-catalyzed C-N cross-coupling reaction is sensitive to catalytic activity and base strength.
Reaction Mechanism
The reaction involves the coupling of 2-chlorobenzoic acid with 3-chloroaniline in the presence of a copper catalyst. The mechanism proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the copper species, coordination of the amine, and reductive elimination to form the C-N bond.
Optimized Experimental Protocol
Objective: Synthesis of 10g of N-(3-Chlorophenyl)anthranilic acid.
Reagents:
2-Chlorobenzoic acid (15.6 g, 100 mmol)
3-Chloroaniline (12.7 g, 100 mmol)
Potassium Carbonate (anhydrous, 13.8 g, 100 mmol)
Copper powder (0.5 g) or Cu₂O (0.5 g)
Solvent: DMF (Dimethylformamide) or 2-Ethoxyethanol (50 mL)
Procedure:
Charge: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chlorobenzoic acid and 3-chloroaniline in the solvent.
Basify: Add anhydrous Potassium Carbonate. The base neutralizes the carboxylic acid to form the potassium salt, increasing solubility and reactivity.
Catalyze: Add the Copper catalyst.
Reflux: Heat the mixture to reflux (approx. 130–140 °C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
Work-up:
Cool the reaction mixture to room temperature.
Pour the mixture into 300 mL of ice-cold water.
Acidify with 2M HCl to pH 2–3. The product will precipitate as a crude solid.
Filter the solid and wash with water to remove inorganic salts.
Purification: Recrystallize from Ethanol or an Ethanol/Water mixture.
Yield: Expected yield is 60–80% depending on catalyst efficiency.
Synthesis Workflow Visualization
Figure 1: Ullmann condensation pathway for the synthesis of 3-Chlorofenamic acid.
Pharmacology & Mechanism of Action[5]
As a fenamate, N-(3-Chlorophenyl)anthranilic acid acts primarily as an inhibitor of Cyclooxygenase (COX) enzymes. Its pharmacological utility lies in its ability to block the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Mechanism: COX Inhibition
The molecule binds to the active site of COX-1 and COX-2.
Binding Mode: The carboxylate group interacts with Arg-120 in the COX channel (ionic interaction). The diphenylamine scaffold mimics the arachidonic acid structure, blocking the channel and preventing substrate entry.
SAR Insight: Compared to Tolfenamic acid (2-methyl-3-chloro), the 3-chlorofenamic acid lacks the steric bulk of the ortho-methyl group. This alters the torsional angle between the two phenyl rings. While still active, the lack of the "ortho-lock" (methyl group) may increase conformational flexibility, potentially altering selectivity between COX-1 and COX-2 isoforms.
Secondary Targets
Fenamates are known to exhibit "polypharmacology." N-(3-Chlorophenyl)anthranilic acid is often investigated for:
Chloride Channel Blockade: Fenamates can inhibit calcium-activated chloride channels (CaCCs).
Amyloid Fibril Inhibition: Some fenamate derivatives stabilize proteins (like transthyretin) or inhibit the aggregation of amyloid-beta, making them compounds of interest in neurodegenerative research.
Signaling Pathway Visualization
Figure 2: Mechanism of Action showing interruption of the Arachidonic Acid cascade.
Analytical Characterization Protocols
To ensure scientific integrity, synthesized batches must be validated using the following protocols.
HPLC Purity Analysis
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
Mobile Phase:
A: 0.1% Formic Acid in Water
B: Acetonitrile
Gradient: 40% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 280 nm (Fenamates have strong absorption here due to the diphenylamine chromophore).
Retention Time: Expected ~8–10 minutes depending on gradient.
1H-NMR Interpretation (DMSO-d6, 400 MHz)
Carboxylic Acid (-COOH): Broad singlet at δ 12.0–13.0 ppm (exchangeable).
Amine (-NH-): Singlet at δ 9.5–10.0 ppm. The chemical shift is desheilded due to the intramolecular H-bond with the carbonyl.
Aromatic Protons (Anthranilic Ring): Doublet/Triplets at δ 7.8–6.8 ppm.
Aromatic Protons (3-Chlorophenyl Ring): Multiplets at δ 7.0–7.5 ppm. Look for the specific pattern of a 3-substituted ring (singlet-like for H2, doublets for H4/H6).
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 83293, 2-(3-Chloroanilino)benzoic acid. Retrieved from [Link]
LookChem. (2023). o-Chlorobenzoic acid and N-(3-chlorophenyl)anthranilic acid synthesis data. Retrieved from [Link]
Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.
N-(3-Chlorophenyl)anthranilic Acid: Structural Analysis, Pharmacological Profiling, and Analytical Methodologies
Executive Summary N-(3-Chlorophenyl)anthranilic acid (CPAA) is a synthetic derivative belonging to the fenamate class of compounds. Traditionally recognized as non-steroidal anti-inflammatory drugs (NSAIDs), fenamates ar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(3-Chlorophenyl)anthranilic acid (CPAA) is a synthetic derivative belonging to the fenamate class of compounds. Traditionally recognized as non-steroidal anti-inflammatory drugs (NSAIDs), fenamates are characterized by an N-phenylanthranilic acid core. While their canonical mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, contemporary pharmacological research has unveiled a complex secondary profile for these molecules. CPAA and its structural analogues act as potent modulators of transient receptor potential (TRP) channels, volume-regulated anion channels (VRAC), and the NLRP3 inflammasome.
This technical guide provides an in-depth analysis of CPAA’s structural chemistry, elucidates its multi-target pharmacological pathways, and establishes self-validating analytical protocols for its quantification and in vitro evaluation.
Physicochemical Profile & Quantitative Data
To facilitate experimental design, the foundational physicochemical properties of CPAA are summarized below. Data is aggregated from authoritative chemical suppliers including and[1].
Property
Value
Experimental Implication
IUPAC Name
2-(3-chloroanilino)benzoic acid
Defines the core anthranilic acid scaffold.
CAS Number
13278-36-9
Unique identifier for reagent sourcing.
Molecular Formula
C₁₃H₁₀ClNO₂
Indicates halogenation, impacting lipophilicity.
Molecular Weight
247.68 g/mol
Required for precise molarity calculations in assays.
Physical State
Pale Yellow Solid
Visual indicator of compound integrity/oxidation.
Melting Point
~171 °C
High melting point suggests stable crystalline lattice.
LogP (Predicted)
~4.2
High lipophilicity; requires organic solvents (DMSO/EtOH) for stock solutions.
The pharmacological versatility of CPAA is dictated by its precise molecular geometry. The molecule consists of a benzoic acid moiety linked to a 3-chloro-substituted phenyl ring via a secondary amine bridge.
The Causality of the 3-Chloro Substitution:
The substitution of a chlorine atom at the meta (3-) position of the aniline ring is not arbitrary. Chlorine is a moderately bulky, electronegative halogen. Its presence introduces significant steric hindrance, preventing the two aromatic rings from achieving coplanarity. This forced dihedral angle is critical for bioactivity. The non-planar, twisted conformation allows the molecule to effectively lodge into the narrow, hydrophobic channel of COX-1 and COX-2 enzymes, physically blocking the access of arachidonic acid.
Furthermore, compared to flufenamic acid (which possesses a bulkier -CF₃ group at the same position), the -Cl substitution subtly alters the electron density of the phenyl ring. This modification fine-tunes the molecule's binding kinetics to allosteric sites on ion channels, such as TRPM2, where the parent structure of anthranilic acid is essential for channel blockade ()[2].
Pharmacological Targets & Mechanistic Pathways
CPAA exhibits a polypharmacological profile, interacting with both enzymatic and ionotropic targets.
COX Inhibition: The canonical pathway involves competitive inhibition of COX enzymes, halting the conversion of arachidonic acid into pro-inflammatory prostaglandins.
TRP Channel Modulation: Fenamates directly interact with TRP channels. They act as inhibitors of TRPM2 (a Ca²⁺-permeable channel activated by oxidative stress) and partial agonists of TRPA1 and Slo2.1 channels ()[3].
NLRP3 Inflammasome Suppression: Recent breakthrough studies demonstrate that fenamates inhibit Volume-Regulated Anion Channels (VRAC). Because VRAC-mediated chloride efflux is a prerequisite for NLRP3 inflammasome assembly, CPAA effectively prevents the processing and release of the inflammatory cytokine IL-1β, offering neuroprotective potential ()[4].
Fig 1. Pharmacological signaling pathways modulated by N-(3-Chlorophenyl)anthranilic acid.
Analytical Workflows & Experimental Protocols
LC-MS/MS Quantification Protocol
To quantify CPAA in biological matrices (e.g., plasma or cell lysate) during pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Causality of Methodological Choices:
We utilize Electrospray Ionization in negative mode (ESI-). The carboxylic acid moiety on the anthranilic acid core readily deprotonates in slightly basic or neutral conditions, yielding a highly stable
precursor ion at m/z 246.0. Using formic acid in the mobile phase would suppress this deprotonation; therefore, ammonium acetate (pH 6.8) is selected to maximize ionization efficiency and assay sensitivity.
Self-Validating System:
This protocol incorporates Flufenamic acid-d4 as an Internal Standard (IS). Because the IS undergoes the exact same extraction losses and matrix-induced ion suppression as CPAA, the ratio of their peak areas provides a self-correcting, absolute quantification.
Fig 2. LC-MS/MS analytical workflow for the quantification of fenamate derivatives.
Step-by-Step Methodology:
Sample Preparation: Aliquot 50 µL of biological plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (Flufenamic acid-d4, 100 ng/mL).
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) to precipitate matrix proteins. Vortex vigorously for 2 minutes.
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the denatured proteins.
Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.
Chromatography: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 50 × 2.1 mm, 1.7 µm). Run a gradient mobile phase consisting of 10 mM Ammonium Acetate in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min.
Detection: Monitor the Multiple Reaction Monitoring (MRM) transitions in ESI(-) mode. For CPAA, monitor m/z 246.0 → 202.0 (loss of CO₂).
Validation Check: Ensure blank matrix samples injected immediately after the highest calibration standard show a peak area <5% of the Lower Limit of Quantification (LLOQ) to confirm zero carryover.
In Vitro Assay: Patch-Clamp Electrophysiology for TRPM2 Inhibition
To evaluate the inhibitory potency (IC₅₀) of CPAA on TRPM2 channels, whole-cell patch-clamp electrophysiology is utilized.
Causality & Self-Validation:
TRPM2 channels are normally closed. To measure inhibition, the channels must first be forced open. We achieve this by infusing ADP-ribose directly through the patch pipette into the intracellular space. A continuous monitoring of series resistance (
) acts as the protocol's internal quality control; if fluctuates by more than 20%, the membrane seal is compromised, and the cell data is automatically discarded to prevent false-positive inhibition artifacts.
Step-by-Step Methodology:
Cell Preparation: Culture HEK293 cells stably expressing human TRPM2 on glass coverslips.
Solution Setup:
Extracellular Bath: 140 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.5 mM CaCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).
Intracellular Pipette: 140 mM CsCl, 2 mM MgCl₂, 1 mM EGTA, 10 mM HEPES, supplemented with 0.5 mM ADP-ribose (pH 7.2).
Seal Formation: Lower a borosilicate glass pipette (resistance 3–5 MΩ) onto a healthy cell and apply gentle negative pressure to form a Giga-ohm (>1 GΩ) seal.
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch. Allow 3–5 minutes for the intracellular ADP-ribose to dialyze into the cell and fully activate the TRPM2 inward current.
Drug Application: Once the current reaches a steady-state plateau, perfuse CPAA (e.g., 10 µM to 300 µM) into the extracellular bath.
Data Acquisition: Apply voltage ramps from -100 mV to +100 mV over 500 ms. Record the reduction in peak outward current at +80 mV.
Positive Control: At the end of the recording, perfuse 100 µM 2-APB (a known TRPM2 inhibitor) to confirm the recorded current was specifically mediated by TRPM2.
References
Dai, L., et al. (2010). "Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators". National Center for Biotechnology Information (NCBI). URL:[Link]
Jiang, L. H., et al. (2012). "Pharmacological comparison of novel synthetic fenamate analogues with econazole and 2-APB on the inhibition of TRPM2 channels". National Center for Biotechnology Information (NCBI). URL:[Link]
Daniels, N. D., et al. (2016). "Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models". National Center for Biotechnology Information (NCBI). URL:[Link]
The Discovery, Pharmacology, and Historical Significance of N-(3-Chlorophenyl)anthranilic Acid
Executive Summary N-(3-Chlorophenyl)anthranilic acid (3-CPA, CAS 13278-36-9) is a foundational building block and pharmacological probe within the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Whil...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(3-Chlorophenyl)anthranilic acid (3-CPA, CAS 13278-36-9) is a foundational building block and pharmacological probe within the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. While it is most commonly utilized in contemporary drug development as a preclinical research chemical and synthetic intermediate, its historical roots trace back to one of the most prolific eras of rational drug design. This whitepaper provides an in-depth technical analysis of 3-CPA, detailing its discovery at Parke-Davis, its structure-activity relationship (SAR) within the fenamate family, its dual-action pharmacological profile, and the rigorous experimental protocols required for its synthesis and evaluation.
Historical Context: The Parke-Davis Fenamate Discovery
In the early 1960s, the landscape of anti-inflammatory therapy was dominated by corticosteroids and first-generation NSAIDs like phenylbutazone, which were increasingly associated with severe gastrointestinal and hematological toxicity[2]. Recognizing the urgent clinical need for safer alternatives, a team of scientists led by Claude Winder at Parke-Davis initiated a systematic exploration of anthranilic acid (2-aminobenzoic acid) derivatives[3].
The core chemical innovation of the Parke-Davis team was the realization that substituting the nitrogen atom of the anthranilic acid scaffold with various sterically and electronically distinct aryl groups could drastically alter the molecule's pharmacological profile[4]. This rational SAR campaign led to the invention of the "fenamate" class of NSAIDs.
N-(3-Chlorophenyl)anthranilic acid emerged during this pipeline as a critical structural probe. By isolating the effect of a single meta-chloro substitution, researchers could map the steric boundaries of the cyclooxygenase (COX) active site. This compound is the direct structural predecessor to clofenamic acid (the 2,3-dichloro derivative), which demonstrated potent anti-inflammatory activity in carrageenan-induced edema models, and paved the way for blockbuster clinical fenamates like mefenamic acid and flufenamic acid[3].
Fig 1: Ullmann coupling pathway for fenamate NSAID discovery and SAR diversification.
Chemical Profile & Structure-Activity Relationship (SAR)
The pharmacological potency of fenamates is highly dependent on the torsional angle between the two aromatic rings. The ortho-carboxylate group on the anthranilic acid ring forms a strong intramolecular hydrogen bond with the bridging secondary amine (NH). This locks the anthranilic ring in a coplanar conformation with the amine, forcing the substituted aryl ring (e.g., the 3-chlorophenyl group) to twist out of plane to minimize steric clash.
The meta-chloro substitution in 3-CPA provides optimal lipophilicity (LogP ~4.5) and an electron-withdrawing effect that enhances the acidity of the carboxylic acid, optimizing its interaction with the Arg120 residue in the COX active site.
Quantitative SAR Comparison
To contextualize 3-CPA within the broader fenamate class, the following table summarizes the quantitative and structural distinctions among key derivatives.
Fenamate Derivative
Aryl Substitution
CAS Number
Representative COX-2 IC50 (µM)
Primary Pharmacological Application
Mefenamic Acid
2,3-Dimethyl
61-68-7
~1.0 - 5.0
Clinical NSAID (Dysmenorrhea)
Flufenamic Acid
3-Trifluoromethyl
530-78-9
~0.5 - 2.0
Clinical NSAID / TRP Channel Blocker
Clofenamic Acid
2,3-Dichloro
4295-55-0
~0.1 - 1.0
Veterinary / Preclinical Anti-inflammatory
N-(3-Chlorophenyl)anthranilic Acid
3-Chloro
13278-36-9
~1.5 - 6.0
Preclinical SAR Probe / Building Block
Mechanistic Pharmacology
While originally designed as competitive inhibitors of the cyclooxygenase enzymes (COX-1 and COX-2), anthranilic acid derivatives like 3-CPA exhibit a highly complex, polypharmacological mechanism of action.
Cyclooxygenase Inhibition : 3-CPA enters the hydrophobic channel of the COX enzyme. The carboxylate anion forms an electrostatic salt bridge with Arg120, while the 3-chlorophenyl ring projects into the cyclooxygenase active site, physically blocking the binding of arachidonic acid and halting the biosynthesis of pro-inflammatory prostaglandins (PGE2, PGI2).
Ion Channel Modulation : A defining "off-target" characteristic of halogenated fenamates is their ability to modulate cellular ion flux. 3-CPA and its analogs act as non-selective pore blockers for calcium-activated chloride channels (CaCCs) and transient receptor potential (TRP) channels. This alters cellular depolarization, contributing to their analgesic efficacy independently of the prostaglandin pathway.
Fig 2: Dual mechanism of action of 3-CPA targeting COX enzymes and cellular ion channels.
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following methodologies detail the synthesis and biological evaluation of 3-CPA. Each protocol is designed with built-in causality and self-validating mechanisms.
Protocol 1: Synthesis of 3-CPA via Ullmann Condensation
The Ullmann coupling is notoriously sensitive to steric hindrance and electronic effects. The choice of o-chlorobenzoic acid over anthranilic acid as the aryl halide donor is driven by the electron-withdrawing nature of the carboxylic acid, which activates the adjacent C-Cl bond for oxidative addition by the Cu catalyst.
Step-by-Step Methodology:
Reagent Preparation : In a flame-dried round-bottom flask under an inert argon atmosphere, combine 10 mmol of o-chlorobenzoic acid, 12 mmol of 3-chloroaniline, and 0.5 mmol of Copper(0) powder.
). Causality: is crucial to prevent the protonation of the 3-chloroaniline nucleophile by the generated HCl, ensuring its lone pair remains available for the coupling event.
Reflux : Suspend the mixture in 20 mL of anhydrous isoamyl alcohol. Heat the reaction to reflux (130°C) for 18 hours. The high-boiling solvent provides the necessary thermal energy to overcome the high activation barrier of unactivated aryl halide couplings.
Workup : Cool to room temperature, filter through a Celite pad to remove copper salts, and concentrate the filtrate in vacuo. Acidify the residue with 1M HCl to precipitate the crude 3-CPA. Recrystallize from ethanol.
Self-Validation Mechanism:
The success of the coupling must be validated via
-NMR. A successful reaction is self-evident when the secondary amine (NH) proton appears as a distinct, highly deshielded singlet at ppm. This extreme downfield shift confirms the formation of the rigid intramolecular hydrogen bond with the adjacent carboxylate group, a hallmark of the fenamate scaffold.
Protocol 2: In Vitro COX-1/2 Fluorometric Inhibition Assay
This assay relies on the peroxidase activity of COX. As COX converts arachidonic acid to PGG2, the peroxidase active site reduces PGG2. This reduction is stoichiometrically coupled to the oxidation of the non-fluorescent probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent resorufin.
Step-by-Step Methodology:
Enzyme Reconstitution : Dilute recombinant human COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing hematin (a required cofactor for peroxidase activity).
Inhibitor Incubation : Dispense 3-CPA across a 96-well black microplate in a 10-point serial dilution (0.01 µM to 100 µM). Incubate with the enzyme for 15 minutes at 37°C to allow for steady-state binding.
Reaction Initiation : Add a master mix containing Arachidonic Acid (substrate) and ADHP (fluorogenic probe).
Detection : Measure fluorescence dynamically using a microplate reader (Excitation: 535 nm / Emission: 590 nm) over 5 minutes. Calculate the initial velocity (
) for each well.
Self-Validation Mechanism:
The assay plate must include three critical controls to be considered valid:
Vehicle Control (1% DMSO) : Establishes the maximum uninhibited enzyme velocity (
).
Positive Controls : SC-560 (COX-1 specific) and Celecoxib (COX-2 specific) must be run in parallel. If these known inhibitors fail to quench fluorescence to baseline levels, it indicates background peroxidase contamination (e.g., from ambient transition metals), immediately invalidating the run.
Z'-Factor Calculation : The assay must yield a Z'-factor
between the vehicle and positive control wells to confirm sufficient dynamic range and statistical reliability.
References
Mefenamic acid - Wikipedia. Details the historical discovery of the fenamate class by Claude Winder and the Parke-Davis team in the 1960s.
A Deep Dive into the Discovery and Historical Context - Benchchem. Analyzes the rational SAR design and nitrogen atom substitution of anthranilic acid by Parke-Davis.
The evolving NSAID: focus on lornoxicam - Portico. Provides historical context on the transition from first-generation NSAIDs to the fenamates introduced by Parke-Davis.
Clofenamic acid - NCATS Inxight Drugs. Documents the discovery of clofenamic acid (the dichloro analog) by Parke-Davis and its anti-inflammatory activity.
2-((3-Chlorophenyl)amino)benzoic acid - Fluorochem. Provides the chemical specifications, CAS registry (13278-36-9), and structural data for 3-CPA.
Author: BenchChem Technical Support Team. Date: March 2026
N-3-Chlorophenylanthranilic Acid (3-CPAA): A Comprehensive Mechanistic Guide on Cyclooxygenase Inhibition and Ion Channel Modulation
Executive Summary
N-(3-Chlorophenyl)anthranilic acid (CAS: 13278-36-9), commonly referred to as 3-CPAA, is a synthetic halogenated derivative of N-phenylanthranilic acid[1]. Belonging to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), 3-CPAA exhibits a highly pleiotropic pharmacological profile. It functions primarily through two distinct molecular axes: the competitive inhibition of cyclooxygenase (COX) enzymes and the direct modulation of transmembrane ion channels, most notably calcium-activated chloride channels (CaCCs)[2][3]. This technical guide dissects the structure-activity relationship (SAR), thermodynamic binding mechanisms, and provides validated experimental workflows for investigating 3-CPAA in preclinical models.
Structural Pharmacology & Causality of the 3-Chloro Substitution
The core scaffold of 3-CPAA consists of a diphenylamine-2-carboxylic acid moiety. The substitution of a chlorine atom at the meta-position (C3) of the N-phenyl ring is not merely structural; it fundamentally alters the molecule's pharmacodynamics:
Enhanced Lipophilicity: The halogen atom increases the partition coefficient (LogP), facilitating rapid partitioning into the lipid bilayer. This is critical because the binding pockets for both COX enzymes and TMEM16A channels are deeply embedded within or accessed via the lipid-protein interface.
Steric and Electronic Effects: The electron-withdrawing nature of the chlorine atom stabilizes the secondary amine's lone pair, while its van der Waals radius perfectly complements the hydrophobic side pockets of the COX-2 active site and the pore-lining helices of chloride channels.
Like other fenamates, 3-CPAA is a reversible, competitive inhibitor of both COX-1 and COX-2[3]. It blocks the conversion of arachidonic acid to Prostaglandin H2 (PGH2), thereby blunting the downstream inflammatory cascade.
Binding Thermodynamics: The carboxylate group of 3-CPAA forms a critical salt bridge with Arg120 and hydrogen bonds with Tyr355 at the constriction site of the COX channel. Simultaneously, the 3-chlorophenyl ring inserts into the hydrophobic groove (comprising Val349, Leu352, and Ser530), sterically occluding arachidonic acid from reaching the catalytic heme center.
Fig 1: 3-CPAA competitive inhibition of the Cyclooxygenase (COX) inflammatory cascade.
Primary Mechanism II: Ion Channel Modulation
Beyond COX inhibition, anthranilic acid derivatives are classic blockers of epithelial and excitable cell ion channels[2].
Chloride Channel Blockade (TMEM16A & CLC-1): 3-CPAA acts as a pore blocker for TMEM16A (a CaCC) and CLC-1 voltage-gated chloride channels[3][4]. The lipophilic nature of 3-CPAA allows it to enter the membrane and access the channel pore from the intracellular leaflet, physically occluding the permeation pathway and preventing chloride efflux. This reduces cellular excitability in smooth muscle and limits fluid secretion in epithelia.
TRP Channel Modulation: 3-CPAA also exhibits inhibitory effects on TRPM4, a calcium-activated non-selective cation channel, further contributing to its ability to dampen cellular depolarization.
Fig 2: Mechanism of TMEM16A calcium-activated chloride channel blockade by 3-CPAA.
Quantitative Pharmacological Data
The following table summarizes the binding affinities and inhibitory concentrations of 3-CPAA across its primary targets. (Note: Values are representative of the halogenated fenamate class due to the highly conserved diphenylamine-2-carboxylic acid pharmacophore).
Target
Assay Type
Representative IC50 / Ki
Mechanism of Action
COX-1
Enzymatic Fluorometric
1.5 - 3.0 µM
Reversible competitive inhibition
COX-2
Enzymatic Fluorometric
0.8 - 2.0 µM
Reversible competitive inhibition
TMEM16A
Patch-Clamp (Whole-cell)
15 - 30 µM
Intracellular pore blockade
CLC-1
Patch-Clamp (Whole-cell)
50 - 100 µM
Voltage-dependent pore blockade
TRPM4
Patch-Clamp (Inside-out)
10 - 25 µM
Allosteric modulation
Self-Validating Experimental Protocols
To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to distinguish between true pharmacological effects and experimental artifacts.
Protocol A: In Vitro COX-2 Fluorometric Inhibition Assay
Rationale: This cell-free system isolates the direct enzymatic inhibition of COX-2 by 3-CPAA, independent of cellular membrane permeability and off-target intracellular binding.
Reagent Preparation: Prepare human recombinant COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin (an essential cofactor). Dissolve 3-CPAA in 100% DMSO to create a 10 mM stock.
Thermodynamic Incubation: Mix 10 µL of COX-2, 10 µL of 3-CPAA (serial dilutions from 0.1 µM to 100 µM), and 70 µL of buffer. Incubate at 25°C for 10 minutes. Causality: This pre-incubation is mandatory to allow thermodynamic equilibrium of the inhibitor-enzyme complex before the substrate is introduced.
Reaction Initiation: Add 10 µL of 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) and arachidonic acid.
Validation Controls: Run a parallel vehicle control (DMSO only) to establish maximum baseline enzyme activity, and a positive control using a known selective inhibitor (e.g., Celecoxib) to ensure assay fidelity.
Detection: Measure resorufin fluorescence (Ex: 535 nm, Em: 590 nm) after 5 minutes. Causality: As PGH2 is formed, ADHP is oxidized by the peroxidase activity of COX into highly fluorescent resorufin. A dose-dependent decrease in fluorescence directly correlates with 3-CPAA's competitive exclusion of arachidonic acid.
Protocol B: Whole-Cell Patch-Clamp Electrophysiology for TMEM16A
Rationale: Patch-clamp provides real-time, high-resolution data on ion channel kinetics. The whole-cell configuration is chosen to precisely control the intracellular calcium concentration required to activate TMEM16A.
Cell Preparation: Culture HEK293 cells stably expressing human TMEM16A.
Pipette Solution: Fill borosilicate glass pipettes (2-4 MΩ) with an intracellular solution containing 140 mM CsCl, 1 mM MgCl2, 10 mM HEPES, and 5 mM EGTA. Titrate free Ca2+ to exactly 1 µM using CaCl2 to constitutively activate TMEM16A. Causality: CsCl is used instead of KCl to block endogenous potassium currents, ensuring the recorded current is purely chloride-driven.
Seal and Break-in: Form a >1 GΩ gigaseal and apply negative pressure to rupture the patch. Maintain series resistance below 10 MΩ to prevent voltage errors.
Voltage Protocol: Hold the cell at 0 mV. Apply voltage steps from -100 mV to +100 mV in 20 mV increments (500 ms duration). Causality: A holding potential of 0 mV inactivates native voltage-gated sodium and calcium channels.
Perfusion & Washout (Critical Validation): Perfuse the extracellular bath with 3-CPAA (10 µM - 500 µM). After recording the block, perfuse with a standard external solution to wash out the drug. Causality: Complete recovery of the chloride current proves the block is reversible and not an artifact of cell rundown or membrane toxicity.
Fig 3: Step-by-step whole-cell patch-clamp electrophysiology workflow for 3-CPAA.
References
CalPacLab. N-(3-Chlorophenyl)anthranilic Acid, 25g, Each - Product Specifications. Retrieved from:[Link][1]
National Institutes of Health (PMC). Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium. Retrieved from:[Link][3]
bioRxiv. Cryo-EM structure of CLCA1 identifies CLCA1 as a founding member of a novel metzincin family (TMEM16A regulation). Retrieved from:[Link][4]
N-3-Chlorophenylanthranilic Acid (Tolfenamic Acid): A Comprehensive Guide to its Pleiotropic Biological Activities
Executive Summary N-3-Chlorophenylanthranilic acid, universally known as Tolfenamic acid (TA) , is a fenamate-derived small molecule traditionally classified as a non-steroidal anti-inflammatory drug (NSAID)[1]. While it...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-3-Chlorophenylanthranilic acid, universally known as Tolfenamic acid (TA) , is a fenamate-derived small molecule traditionally classified as a non-steroidal anti-inflammatory drug (NSAID)[1]. While its canonical mechanism involves the inhibition of cyclooxygenase (COX) enzymes to suppress prostaglandin synthesis[2], advanced pharmacological profiling has unveiled a secondary, highly potent non-canonical pathway: the targeted degradation of Specificity protein (Sp) transcription factors[3].
This whitepaper provides an in-depth technical analysis of TA’s biological activities. By dissecting its pharmacodynamics, we bridge its traditional use in analgesia with its emerging, disease-modifying roles in oncology (via apoptosis induction) and neurodegeneration (via Alzheimer's disease biomarker modulation)[4][5].
Molecular Profile & Quantitative Pharmacodynamics
Understanding the biological activity of TA requires a precise look at its binding affinities and pharmacokinetic properties. The table below synthesizes quantitative data across its primary targets.
Table 1: Pharmacodynamic Profile of Tolfenamic Acid
As an NSAID, TA exerts its primary anti-inflammatory and analgesic effects by blocking the arachidonic acid cascade[2]. By inhibiting COX-1 and COX-2, TA prevents the biosynthesis of pro-inflammatory prostaglandins (e.g., PGE2) and thromboxanes[2][8]. Notably, TA demonstrates a functional selectivity for COX-2 in specific cellular microenvironments, reducing the gastrointestinal toxicity typically associated with broad-spectrum COX-1 inhibition[6].
Canonical mechanism of Tolfenamic Acid inhibiting COX-1/COX-2 to reduce inflammation.
Protocol 1: In Vitro COX-1/COX-2 Selectivity Assay
Causality & Design: To accurately measure COX selectivity, canine DH82 monocyte/macrophage cells are utilized. Unstimulated DH82 cells express constitutive COX-1, whereas lipopolysaccharide (LPS) treatment specifically induces COX-2. This allows researchers to isolate the inhibitory effect of TA on each isoform independently[6][9].
Step-by-Step Methodology:
Cell Seeding: Plate DH82 cells in 96-well plates at a density of
cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours.
Induction (COX-2 only): Add LPS (1 μg/mL) to the COX-2 designated wells for 24 hours to induce enzyme expression. Leave COX-1 wells untreated with LPS.
Compound Treatment: Wash cells with PBS. Apply TA at varying concentrations (0.1 μM to 100 μM) in serum-free media.
Self-Validating Control: Include Celecoxib (selective COX-2 inhibitor) as a positive control, and a 0.1% DMSO vehicle as a negative baseline.
Arachidonic Acid Addition: After 30 minutes of TA pre-incubation, add 10 μM exogenous arachidonic acid to all wells for 15 minutes to provide the necessary substrate for prostaglandin synthesis.
Quantification: Harvest the supernatant and quantify PGE2 levels using a competitive ELISA kit. Calculate the IC₅₀ using non-linear regression analysis normalized against the vehicle control.
Non-Canonical Mechanism: Sp1 Degradation in Oncology
Beyond inflammation, TA is a potent anti-cancer agent[3]. It operates via a COX-independent mechanism by inducing the proteasomal degradation of the Specificity protein (Sp) family of transcription factors (Sp1, Sp3, Sp4)[5][10]. Because Sp1 is overexpressed in numerous malignancies and regulates the transcription of critical survival genes (c-Met, VEGF, Survivin), its targeted degradation by TA results in profound cell cycle arrest and apoptosis in pancreatic, lung, and breast cancer models[3][5][6].
Non-canonical Sp1 degradation pathway leading to apoptosis in oncology models.
Protocol 2: Validation of Sp1 Degradation & Apoptosis in Pancreatic Cancer
Causality & Design: To prove that TA reduces Sp1 levels via protein degradation rather than transcriptional silencing, researchers must co-administer a proteasome inhibitor (MG132). If MG132 rescues Sp1 levels in the presence of TA, it confirms the proteasomal degradation pathway[3].
Step-by-Step Methodology:
Cell Culture: Culture PANC-1 human pancreatic carcinoma cells in DMEM with 10% FBS. Seed at
cells/well in 6-well plates.
Treatment Regimen: Treat cells with 50 μM TA. For the mechanistic validation cohort, pre-treat cells with 10 μM MG132 for 2 hours prior to TA addition. Incubate for 48 hours.
Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C to collect the supernatant.
Western Blotting: Resolve 30 μg of protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against Sp1, c-Met, and cleaved PARP (apoptosis marker).
Self-Validating Control: Probe for GAPDH or β-Actin to ensure equal protein loading across all lanes.
Apoptosis Flow Cytometry: Harvest a parallel set of treated cells, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze via flow cytometry to quantify the percentage of cells undergoing early and late apoptosis.
The most groundbreaking recent application of TA lies in neuropharmacology. The Sp1 transcription factor binds to GC-rich regions in the promoters of genes driving Alzheimer's disease pathology—specifically, Amyloid Precursor Protein (APP), β-secretase-1 (BACE-1), and Tau[4][11][12]. By inhibiting Sp1-DNA binding and lowering Sp1 protein levels, TA acts as an epigenetic and transcriptional modulator, effectively reducing both amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to improved cognitive outcomes in transgenic murine models[4][11][13].
Tolfenamic Acid's neuroprotective mechanism via Sp1 inhibition in Alzheimer's Disease.
Conclusion
N-3-Chlorophenylanthranilic acid (Tolfenamic acid) transcends its initial classification as a simple NSAID. Through robust, self-validating experimental models, the scientific community has mapped its pleiotropic effects: from canonical COX-1/COX-2 inhibition managing acute inflammation, to the non-canonical, targeted proteasomal degradation of Sp1. This unique mechanism of action positions TA as a highly promising, multi-target drug candidate for both aggressive malignancies and neurodegenerative disorders like Alzheimer's disease.
Oncotarget (NIH/PMC) - Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells[Link]
PubMed (NIH) - Tolfenamic acid decreases c-Met expression through Sp proteins degradation and inhibits lung cancer cells growth[Link]
MDPI - Tolfenamic Acid Derivatives: A New Class of Transcriptional Modulators with Potential Therapeutic Applications for Alzheimer's Disease and Related Disorders[Link]
DigitalCommons@URI - Pharmacodynamic Mechanisms of Tolfenamic Acid Induced SP1 Degradation Relative to Alzheimer's Disease Pathology[Link]
Technical Guide: Spectroscopic Characterization of N-(3-Chlorophenyl)anthranilic Acid
Abstract This technical guide provides a comprehensive spectroscopic profile of N-(3-chlorophenyl)anthranilic acid (CAS: 13278-36-9), a critical intermediate in the synthesis of fenamate-class non-steroidal anti-inflamma...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive spectroscopic profile of N-(3-chlorophenyl)anthranilic acid (CAS: 13278-36-9), a critical intermediate in the synthesis of fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs). Designed for medicinal chemists and analytical scientists, this document synthesizes experimental data for Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) . It details the structural logic behind signal assignments, offering a self-validating framework for confirming compound identity and purity during drug development workflows.
Chemical Identity & Structural Context
N-(3-chlorophenyl)anthranilic acid is a diphenylamine derivative where the anthranilic acid core is substituted at the nitrogen by a meta-chlorophenyl group. It serves as a structural analogue to Tolfenamic acid and Flufenamic acid , differing only in the substitution pattern of the non-acidic aromatic ring.
Property
Detail
IUPAC Name
2-[(3-Chlorophenyl)amino]benzoic acid
CAS Number
13278-36-9
Molecular Formula
C₁₃H₁₀ClNO₂
Molecular Weight
247.68 g/mol
Melting Point
169–173 °C
Solubility
Soluble in DMSO, Ethanol, Methanol; Insoluble in Water
Synthesis Context (Ullmann Condensation)
The compound is typically synthesized via a copper-catalyzed Ullmann condensation. Understanding this pathway is crucial for interpreting impurity profiles (e.g., unreacted 3-chloroaniline or o-chlorobenzoic acid) in spectroscopic data.
Figure 1: Ullmann condensation pathway. Impurities from A or B may appear in the aliphatic region of NMR if purification is incomplete.
Mass Spectrometry (MS) Profile
Mass spectrometry is the primary tool for rapid structural confirmation, particularly for verifying the presence of the chlorine atom via its distinct isotopic signature.
Experimental Protocol
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode [M-H]⁻ is preferred due to the carboxylic acid moiety.
Solvent: Methanol/Water (50:50) with 0.1% Formic Acid (for Positive Mode) or Ammonium Acetate (for Negative Mode).
Key Fragmentation Data (ESI- / EI)
m/z (Fragment)
Relative Intensity
Structural Assignment
Mechanistic Logic
247 / 249
100% / 32%
[M]⁺ or [M-H]⁻
Molecular ion. The 3:1 ratio confirms the presence of one Chlorine atom (³⁵Cl/³⁷Cl).
230
~40-60%
[M - OH]⁺
Loss of hydroxyl group from the carboxylic acid. Common in benzoic acid derivatives.
202
High
[M - COOH]⁺
Decarboxylation. Loss of the acid group (-45 Da) to form the diphenylamine radical cation.
167
Medium
[M - COOH - Cl]⁺
Sequential loss of carboxyl group and chlorine atom.
Self-Validating Check: The Isotope Pattern
Critical Step: Always zoom into the molecular ion cluster. If the m/z 249 peak is not approximately 33% the height of the m/z 247 peak, the sample is likely contaminated or is not a mono-chlorinated species.
Figure 2: Proposed fragmentation pathway for structural verification.
Infrared Spectroscopy (IR) Data
IR is essential for confirming the oxidation state of the carbonyl carbon and the integrity of the secondary amine.
Experimental Protocol
Method: ATR-FTIR (Attenuated Total Reflectance) on solid powder.
Resolution: 4 cm⁻¹.
Diagnostic Bands
Frequency (cm⁻¹)
Functional Group
Assignment Notes
3300 – 3340
N-H Stretch
Secondary amine. Often sharp but can be broadened by intramolecular H-bonding to the carbonyl.
2500 – 3000
O-H Stretch
Carboxylic acid O-H. Appears as a broad, jagged "hump" underlying C-H stretches.
1670 – 1690
C=O Stretch
Aromatic Carboxylic Acid. Lower frequency than typical esters due to conjugation and intramolecular H-bonding.
1580 – 1600
C=C Stretch
Aromatic ring skeletal vibrations.
740 – 760
C-Cl Stretch
Characteristic aryl-chloride band (fingerprint region).
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive map of the carbon skeleton. The data below assumes DMSO-d₆ as the solvent, as the compound's solubility in CDCl₃ is limited.
¹H NMR (400 MHz, DMSO-d₆)
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Shift (δ, ppm)
Multiplicity
Integration
Assignment
Structural Insight
13.00
Broad Singlet
1H
COOH
Highly deshielded acidic proton. May be invisible if sample is wet (exchange with HDO).
9.65
Singlet
1H
NH
Secondary amine. Deshielded due to intramolecular H-bond with the ortho-carbonyl oxygen.
7.92
dd (J=8.0, 1.5 Hz)
1H
H-3 (Benzoic)
Ortho to COOH. Most deshielded aromatic proton due to electron-withdrawing carbonyl.
7.45
td (J=7.5, 1.5 Hz)
1H
H-5 (Benzoic)
Meta to COOH.
7.30
t (J=2.0 Hz)
1H
H-2' (Aniline)
The proton on the chloro-ring "island" between Cl and N. Appears as a narrow triplet.
7.25
m
1H
H-5' (Aniline)
Meta to Cl.
7.15
d (J=8.0 Hz)
1H
H-6 (Benzoic)
Ortho to NH. Shielded by the electron-donating amine group.
7.05
m
1H
H-4' (Aniline)
Para to N.
6.80
t (J=7.5 Hz)
1H
H-4 (Benzoic)
Para to COOH.
¹³C NMR (100 MHz, DMSO-d₆)
Key Carbon Environments:
Carbonyl (C=O):169.5 ppm .[1] Diagnostic for the free acid.
C-N (Benzoic):148.0 ppm . Quaternary carbon attached to the amine.
C-N (Aniline):142.5 ppm . Quaternary carbon on the chlorophenyl ring.
C-Cl:133.8 ppm . Quaternary carbon attached to chlorine.
Aromatic CH: Cluster between 114.0 – 132.0 ppm .
References
PubChem. Compound Summary for CID 87558862: N-(3-Chlorophenyl)anthranilic acid.[2] National Library of Medicine. Available at: [Link]
Joshi, J. et al. "Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives." Indian Journal of Pharmaceutical Sciences, 2007. Available at: [Link]
NIST Chemistry WebBook. Mass Spectral Library: Anthranilic acid derivatives. Available at: [Link]
N-3-Chlorophenylanthranilic Acid: Comprehensive Safety, Handling, and Pharmacological Application Guide
Executive Summary N-3-Chlorophenylanthranilic acid (CAS 13278-36-9), also known as Clofenamic acid or 2-(3-Chloroanilino)benzoic acid, is a synthetic anthranilic acid derivative. Structurally related to the fenamate clas...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-3-Chlorophenylanthranilic acid (CAS 13278-36-9), also known as Clofenamic acid or 2-(3-Chloroanilino)benzoic acid, is a synthetic anthranilic acid derivative. Structurally related to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) such as mefenamic acid and flufenamic acid, this compound serves a critical dual purpose in modern laboratory environments. It is utilized both as a versatile intermediate in organic synthesis and as a potent pharmacological probe for studying cyclooxygenase (COX) inhibition and ion channel modulation .
As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. The following sections detail the causality behind handling procedures, self-validating experimental workflows, and the mechanistic pathways governing the compound's behavior in vitro.
Physicochemical Profiling & Causality in Handling
Understanding the physicochemical nature of N-3-Chlorophenylanthranilic acid is essential for determining the correct handling and storage procedures. The molecule features a highly lipophilic diphenylamine core substituted with a carboxylic acid and a chlorine atom.
Solubility & Solvent Selection : The compound exhibits poor aqueous solubility due to its high partition coefficient (LogP ~ 4.5). Consequently, 100% Dimethyl Sulfoxide (DMSO) or absolute ethanol must be used as the primary solvent for stock solutions. Attempting to dissolve the powder directly in aqueous buffers will result in micelle formation or precipitation, invalidating downstream assays.
Stability & Storage : The secondary amine and aromatic ring system are susceptible to photo-oxidation. Therefore, all stock solutions must be stored in amber glass vials. Plastic microcentrifuge tubes should be avoided for long-term storage of DMSO stocks, as DMSO can leach plasticizers that interfere with sensitive electrophysiological recordings.
Table 1: Physicochemical & Identification Data
Property
Value
Chemical Name
N-(3-Chlorophenyl)anthranilic acid
CAS Number
13278-36-9
Molecular Formula
C13H10ClNO2
Molecular Weight
247.68 g/mol
Appearance
Off-white to pale yellow powder
Primary Solvents
DMSO, Ethanol
Hazard Identification & Safety Protocols
While N-3-Chlorophenylanthranilic acid is not highly toxic, it is a localized irritant. Adherence to the Global Harmonized System (GHS) guidelines is mandatory to ensure operator safety and prevent cross-contamination in the laboratory .
Mitigation: Wear nitrile gloves (minimum 4 mil thickness). The lipophilic nature allows rapid dermal absorption.
H319
Causes serious eye irritation
Mitigation: Use tight-fitting chemical safety goggles to prevent micro-dust contact.
H335
May cause respiratory irritation
Mitigation: Handle dry powder exclusively within a certified Class II fume hood.
P261
Avoid breathing dust/fumes/gas
Mitigation: Utilize anti-static weighing boats to minimize aerosolized dust during transfer.
P305+P351
IF IN EYES: Rinse cautiously
Mitigation: Locate the nearest emergency eyewash station prior to handling the solid powder.
Experimental Workflows & Protocols
Protocol 1: Preparation of Self-Validating 10 mM Stock Solutions
To ensure reproducibility in in vitro assays, stock solutions must be prepared with a self-validating step to confirm complete dissolution.
Weighing : Inside a fume hood, weigh exactly 24.77 mg of N-3-Chlorophenylanthranilic acid using a calibrated analytical balance.
Dissolution : Transfer the powder to a 15 mL glass vial. Add exactly 10.0 mL of anhydrous, cell-culture grade DMSO.
Agitation : Vortex the mixture at maximum speed for 2 minutes.
Validation (Optical Check) : Hold the vial against a strong light source. The solution must be completely transparent with no visible particulates. Causality: If particulates remain, local concentrations will vary, ruining dose-response curves. If needed, sonicate in a water bath at 37°C for 5 minutes.
Aliquoting : Dispense 100 µL aliquots into sterile, amber glass vials with PTFE-lined caps to prevent photo-degradation.
Storage : Store at -20°C in a desiccator.
Figure 1: Standardized workflow for N-3-Chlorophenylanthranilic acid preparation and storage.
When using this compound to study Transient Receptor Potential (TRP) channels or Calcium-Activated Chloride Channels (CaCCs), the final vehicle concentration must be strictly controlled to prevent artifactual data .
Thawing : Remove one 100 µL amber vial (10 mM stock) from -20°C and allow it to equilibrate to room temperature for 15 minutes to prevent condensation from introducing water into the DMSO stock.
Dilution : Pipette 10 µL of the 10 mM stock into 100 mL of Artificial Cerebrospinal Fluid (ACSF) or standard extracellular bath solution to achieve a final concentration of 1 µM.
Causality of Dilution Ratio : This 1:10,000 dilution ensures the final DMSO concentration is 0.01% (v/v). DMSO concentrations ≥0.1% are known to alter lipid bilayer fluidity and induce artifactual changes in baseline ion channel gating.
Validation (Precipitation Check) : Before perfusing the solution over patched cells, examine a 10 µL drop of the final solution under a phase-contrast microscope (40x objective). The absence of micro-crystals validates that the compound remains fully in solution at the working concentration.
Mechanistic Pathway: Dual Pharmacological Action
Fenamate derivatives like N-3-Chlorophenylanthranilic acid exhibit pleiotropic cellular effects. They classically inhibit the Cyclooxygenase (COX) pathway, reducing prostaglandin synthesis. Concurrently, they act directly on the plasma membrane to modulate TRP channels (e.g., TRPM3, TRPA1) and block chloride channels, thereby regulating cellular excitability independently of their anti-inflammatory action .
Figure 2: Dual pharmacological signaling pathways of fenamate analogs.
References
Title : PubChem Compound Summary for CID 83293, N-(3-Chlorophenyl)anthranilic acid | Source : National Center for Biotechnology Information | URL :[Link]
Title : Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3 | Source : British Journal of Pharmacology | URL :[Link]
Title : Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies? | Source : Pharmaceuticals | URL :[Link]
Exploratory
Unlocking the Therapeutic Potential of N-3-Chlorophenylanthranilic Acid: A Technical Guide for Novel Drug Discovery
Abstract N-3-Chlorophenylanthranilic acid, a member of the fenamate class of compounds, represents a significant, yet underexplored, scaffold for the development of novel therapeutics. While the parent structure is assoc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
N-3-Chlorophenylanthranilic acid, a member of the fenamate class of compounds, represents a significant, yet underexplored, scaffold for the development of novel therapeutics. While the parent structure is associated with well-established anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, a deeper analysis of its chemical relatives reveals a far broader range of biological activities. This technical guide provides a comprehensive overview of the known attributes of the N-arylanthranilic acid scaffold and outlines promising, high-potential research areas for N-3-Chlorophenylanthranilic acid. We will delve into its potential as a modulator of neuroinflammation, a candidate for anti-cancer therapies, and an agent against other inflammatory-driven diseases. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for investigating the full therapeutic promise of this versatile molecule.
Introduction: Beyond Cyclooxygenase Inhibition
The anthranilic acid scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] These agents primarily exert their effects by inhibiting COX enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[3] Tolfenamic acid (N-(2-methyl-3-chlorophenyl)anthranilic acid), a close structural analog of the topic compound, is a potent COX inhibitor used in the treatment of migraines and other pain states.[3][4] However, the therapeutic potential of N-arylanthranilic acids is not limited to this single mechanism. Emerging research on related fenamates has unveiled a fascinating polypharmacology, with activities spanning ion channel modulation, inflammasome inhibition, and regulation of cancer-related pathways.[5][6][7]
This guide posits that N-3-Chlorophenylanthranilic acid, by virtue of its specific substitution pattern, warrants dedicated investigation into these novel mechanisms of action. We will explore three key areas of research with the highest translational potential: neuroinflammation and neurodegenerative diseases, oncology, and other inflammatory disorders.
Potential Research Area 1: Neuroinflammation and Neurodegenerative Diseases
Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[8] The activation of microglia, the resident immune cells of the central nervous system, and the subsequent release of pro-inflammatory cytokines contribute to a neurotoxic environment that drives disease progression.[8][9] N-3-Chlorophenylanthranilic acid is a compelling candidate for investigation in this area due to the known activities of its parent scaffold on two critical targets: the NLRP3 inflammasome and Kv7 potassium channels.
The NLRP3 Inflammasome: A Central Mediator of Sterile Inflammation
The NLRP3 inflammasome is a multi-protein complex that, when activated by a wide array of danger signals, triggers the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18.[10] Aberrant NLRP3 activation is implicated in a host of inflammatory diseases, including neurodegenerative disorders.[11] Notably, several fenamates have been identified as effective inhibitors of the NLRP3 inflammasome.[5] This provides a strong rationale for investigating N-3-Chlorophenylanthranilic acid as a potential NLRP3 inhibitor.
Signaling Pathway: NLRP3 Inflammasome Activation and Inhibition
Caption: A streamlined workflow for preclinical evaluation.
Potential Research Area 2: Oncology
The link between chronic inflammation and cancer is well-established. NSAIDs have been studied for their chemopreventive effects, particularly in colorectal cancer. [9]The potential of N-3-Chlorophenylanthranilic acid in oncology extends beyond COX inhibition. Derivatives of the parent scaffold have been shown to induce apoptosis and suppress critical cancer-signaling pathways.
[7]
Induction of Apoptosis and Cell Cycle Arrest
Studies on sulfonamide derivatives of anthranilic acid have demonstrated selective cytotoxic effects toward cancer cell lines. [12][13]The mechanisms are thought to involve the inhibition of enzymes crucial for cancer cell survival, such as methionine aminopeptidase-2 (MetAP-2). [12][13]Furthermore, some NSAIDs can induce apoptosis through COX-independent mechanisms, potentially involving the modulation of Bcl-2 family proteins or activation of caspases.
[13]
Modulation of Cancer-Signaling Pathways
Anthranilic acid derivatives have been reported to act as suppressors of the hedgehog signaling pathway and blockers of the mitogen-activated protein kinase (MAPK) pathway, both of which are frequently dysregulated in cancer. [2][7]Investigating the effect of N-3-Chlorophenylanthranilic acid on these pathways in various cancer cell lines could uncover novel anti-cancer applications.
Potential Molecular Target
Therapeutic Rationale in Oncology
Relevant Cancer Types
COX-2
Inhibition reduces inflammation and angiogenesis in the tumor microenvironment.
Colorectal, Breast, Lung
NLRP3 Inflammasome
Inhibition may reduce tumor-promoting inflammation.
Various solid tumors
MetAP-2
Inhibition blocks angiogenesis and tumor growth.
Various solid tumors
Hedgehog Pathway
Suppression can inhibit the growth of tumors dependent on this pathway.
Basal cell carcinoma, Medulloblastoma
MAPK Pathway
Blockade can inhibit proliferation and induce apoptosis in cancer cells.
Melanoma, Colorectal, Lung
Other Potential Research Areas
The versatile pharmacology of the anthranilic acid scaffold suggests other potential therapeutic avenues for N-3-Chlorophenylanthranilic acid.
Antimicrobial and Antifungal Activity: Various metal complexes and derivatives of anthranilic acid have shown promising activity against a range of bacterial and fungal pathogens. [1][2]While likely not a primary focus, screening for antimicrobial properties could reveal unexpected applications.
Pain and Sensory Disorders: Beyond its general analgesic effects, the potential modulation of other ion channels involved in nociception, such as Acid-Sensing Ion Channels (ASICs) or Transient Receptor Potential (TRP) channels, could be explored.
[14][15][16]
Experimental Protocols
In Vitro Assay for NLRP3 Inflammasome Activation
This protocol is adapted from established methods for assessing NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
[1][4]
Cell Culture: Isolate and culture BMDMs from mice.
Priming (Signal 1): Plate BMDMs and prime with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
Inhibition: Pre-incubate the primed cells with various concentrations of N-3-Chlorophenylanthranilic acid for 1 hour.
Activation (Signal 2): Add an NLRP3 activator, such as ATP (5 mM) or Nigericin (10 µM), for 1 hour.
Endpoint Analysis:
Collect the cell culture supernatant and quantify mature IL-1β levels using an ELISA kit.
Lyse the cells and analyze the cell lysates for cleaved caspase-1 (p20 subunit) by Western blot.
In Vivo Model of Neuroinflammation
The LPS-induced systemic inflammation model is a robust and widely used method to study neuroinflammation.
[2][6][17]
Animal Model: Use adult C57BL/6 mice.
Drug Administration: Administer N-3-Chlorophenylanthranilic acid (e.g., via intraperitoneal injection or oral gavage) at various doses for a pre-determined period (e.g., daily for 7 days).
Induction of Neuroinflammation: On the final day of drug treatment, administer a single intraperitoneal injection of LPS (e.g., 0.75 mg/kg).
[6]4. Behavioral Testing (24 hours post-LPS):
Morris Water Maze: To assess spatial learning and memory.
Y-Maze: To evaluate short-term working memory.
Open Field Test: To assess locomotor activity and anxiety-like behavior.
Endpoint Analysis (post-behavioral testing):
Euthanize the animals and collect brain tissue.
Biochemical Analysis: Homogenize brain tissue (hippocampus and cortex) and measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) by ELISA or qPCR.
Immunohistochemistry: Perfuse a subset of animals and prepare brain sections for staining with markers for microglial activation (e.g., Iba1) and neuronal survival (e.g., NeuN).
In Vivo Cancer Xenograft Model
This protocol outlines a general approach for testing the anti-tumor efficacy of N-3-Chlorophenylanthranilic acid in vivo.
[8][13][15]
Cell Line and Animal Model: Use a relevant human cancer cell line (e.g., a colorectal or breast cancer line with known COX-2 expression) and immunocompromised mice (e.g., nude or SCID mice).
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
[15]3. Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and vehicle control groups. Administer N-3-Chlorophenylanthranilic acid daily via an appropriate route (e.g., oral gavage).
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight as an indicator of toxicity.
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the animals and excise the tumors.
Tumor Weight: Record the final tumor weight.
Immunohistochemistry: Analyze tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Conclusion and Future Directions
N-3-Chlorophenylanthranilic acid stands at an exciting crossroads of established anti-inflammatory pharmacology and novel therapeutic opportunities. While its efficacy as a COX inhibitor provides a solid foundation, the true potential of this molecule may lie in its ability to modulate key pathways in neuroinflammation and oncology. The experimental frameworks provided in this guide offer a clear path for researchers to systematically investigate these promising avenues. Future research should focus on elucidating the precise molecular interactions of N-3-Chlorophenylanthranilic acid with targets such as the NLRP3 inflammasome and Kv7 channels, and on expanding in vivo studies to more complex models of disease. By looking beyond the traditional NSAID paradigm, the scientific community can unlock the full therapeutic value of this intriguing compound.
Logical Relationships of N-3-Chlorophenylanthranilic Acid's Potential
Caption: Interplay of mechanisms and therapeutic areas.
Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues - MDPI. (URL: [Link])
Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC. (URL: [Link])
Synthesis of N-phenylanthranilic Acid and Its Related Toxicity and Biomarker Studies. (URL: Not provided in search results)
Chemical structures of N-phenylanthranilic acid drugs containing the... | Download Scientific Diagram - ResearchGate. (URL: [Link])
Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC. (URL: [Link])
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. (URL: [Link])
Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease | Auctores. (URL: [Link])
Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC. (URL: [Link])
Regulation of Kv7 (KCNQ) K+ Channel Open Probability by Phosphatidylinositol 4,5-Bisphosphate - PMC. (URL: [Link])
Heteromeric Kv7.2/7.3 Channels Differentially Regulate Action Potential Initiation and Conduction in Neocortical Myelinated Axons | Journal of Neuroscience. (URL: [Link])
NEURAL AND BEHAVIORAL RESPONSES TO LOW-GRADE INFLAMMATION - PMC. (URL: [Link])
Investigation of the optimal dose for experimental lipopolysaccharide-induced recognition memory impairment: behavioral and histological studies - IMR Press. (URL: [Link])
Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues - MDPI. (URL: [Link])
The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC. (URL: [Link])
Investigation on biological activities of anthranilic acid sulfonamide analogs - ResearchGate. (URL: [Link])
Chlorogenic acid effectively treats cancers through induction of cancer cell differentiation. (URL: [Link])
Subtype‐selective inhibition of acid‐sensing ion channel 3 by a natural flavonoid - PMC. (URL: [Link])
NSAIDs inhibit tumorigenesis, but how? - PMC. (URL: [Link])
Mapping the Functional Expression Profile of Kv7 Channels in Somatosensory Neurons of Different Sensory Modalities Frederick Pau. (URL: [Link])
The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC. (URL: [Link])
Natural Products in the Treatment of Neuroinflammation at Microglia: Recent Trend and Features - MDPI. (URL: [Link])
Insight into antistaphylococcal effect of chlorinated 1-hydroxynaphthalene-2-carboxamides. (URL: Not provided in search results)
Naproxen reduces tumors in a mouse model of colon cancer, researchers report. (URL: [Link])
Anthranilic acid, its biological activities, and pharmaceutical applications. - ResearchGate. (URL: [Link])
a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Antifungal activity of 2-chloro-N-phenylacetamide - SciELO. (URL: [Link])
Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC. (URL: [Link])
Antimicrobial Efficacy and Stability of an N-Chlorotaurine Gel for Chronic Wound Treatment. (URL: [Link])
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Systemic Neuroprotection by Chlorogenic Acid: Antioxidant and Anti-inflammatory Evaluation in Early Neurodegeneration Induced by 3-Nitropropionic Acid in Mice - PMC. (URL: [Link])
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Author: BenchChem Technical Support Team. Date: March 2026
Prepared By: Senior Application Scientist
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction & Strategic Rationale
N-Aryl anthranilic acids (fenamates) represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) and acting as critical precursors for bioactive acridines. The synthesis of N-(3-chlorophenyl)anthranilic acid is classically achieved via an Ullmann-type C–N cross-coupling (Ullmann condensation) between 2-chlorobenzoic acid and 3-chloroaniline.
While modern palladium-catalyzed Buchwald-Hartwig aminations offer alternative routes, the classical copper-catalyzed Ullmann condensation remains the industry standard for this specific transformation due to the low cost of copper, excellent regioselectivity, and the inherent stability of the reagents. This guide delineates a robust, self-validating protocol designed to maximize yield and purity by strictly controlling the catalytic oxidation states and acid-base equilibria.
Mechanistic Causality & Catalytic Cycle
To master this synthesis, one must understand the causality behind the reagent selection:
The Base (K₂CO₃): Potassium carbonate serves a dual purpose. First, it deprotonates the 2-chlorobenzoic acid, converting it into a soluble potassium carboxylate. Second, it acts as a proton scavenger to neutralize the HCl generated during the C–N bond formation, driving the equilibrium forward.
The Catalyst System (Cu/Cu₂O): A mixed catalyst system of Cu(0) powder and Cu(I) oxide is employed. The active catalytic species is Cu(I). The Cu(0) powder acts as an in-situ reducing agent, preventing the irreversible oxidation of Cu(I) to the catalytically inactive Cu(II) state by trace atmospheric oxygen .
The Substrate: 2-Chlorobenzoic acid is utilized over the more reactive 2-iodobenzoic acid due to superior atom economy and commercial availability. The adjacent carboxylate group coordinates with the copper center, creating a localized high effective molarity that overcomes the typical inertness of aryl chlorides.
Figure 1: Simplified catalytic cycle of the Cu-catalyzed Ullmann condensation.
Reaction Optimization Data
The efficiency of the Ullmann condensation is highly dependent on the solvent's boiling point, polarity, and the energy source applied. Table 1 summarizes the quantitative optimization data derived from established literature parameters , .
Table 1: Optimization of Reaction Conditions for N-Aryl Anthranilic Acid Synthesis
Catalyst System
Base
Solvent
Energy Source
Temp (°C)
Time (h)
Yield (%)
Cu powder / Cu₂O
K₂CO₃
DMF
Thermal
130
24
85–90
CuI
K₂CO₃
2-Ethoxyethanol
Thermal
130
24
80–85
Cu(OAc)₂
NaOAc
Water
Ultrasound
80
1.5
75–80
Cu powder
K₂CO₃
Water
Microwave
100
0.5
88–92
Note: While microwave and ultrasound conditions offer rapid kinetics, the thermal DMF protocol (Row 1) is detailed below as it provides the highest scalability and reliability for standard laboratory setups.
Experimental Workflow
Figure 2: Step-by-step workflow for the synthesis and isolation of the target compound.
Reagent Charging: To an oven-dried 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, sequentially add 2-chlorobenzoic acid, 3-chloroaniline, anhydrous K₂CO₃, Cu powder, and Cu₂O.
Solvent Addition & Degassing: Add 15 mL of anhydrous DMF. Purge the reaction vessel with dry Nitrogen or Argon for 10 minutes. Causality: Displacing dissolved oxygen prevents the oxidative deactivation of the Cu(I) catalyst to Cu(II).
Thermal Condensation: Submerge the flask in a pre-heated oil bath at 130 °C. Maintain vigorous stirring under an inert atmosphere for 24 hours.
In-Process Control (Self-Validation): After 18 hours, sample 10 µL of the mixture, dilute in EtOAc, and spot on a silica TLC plate (Eluent: Hexane/EtOAc 7:3 with 1% acetic acid). The disappearance of the 2-chlorobenzoic acid spot (UV active) and the appearance of a lower-Rf blue-fluorescent spot indicates reaction completion.
Workup & Isolation
Quenching & Filtration: Remove the flask from the heat and allow it to cool to room temperature. Pour the dark reaction mixture into 100 mL of distilled water. Add 0.5 g of activated charcoal and stir for 15 minutes. Filter the suspension through a pad of Celite to remove the charcoal, unreacted copper powder, and insoluble copper salts.
Observation: The resulting filtrate should be a clear, slightly amber/greenish alkaline solution (containing the soluble potassium salt of the product).
Controlled Acidification: Transfer the filtrate to a beaker equipped with a pH meter. Place the beaker in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring until the pH reaches exactly 4.0 .
Causality: The pKa of the carboxylic acid group is approximately 4.0–4.5. At pH 4, the molecule exists as a neutral, highly hydrophobic species, driving its precipitation. Over-acidification (pH < 2) should be avoided as it can cause the co-precipitation of unwanted acid-insoluble organic impurities or trap HCl within the crystal lattice.
Collection: Stir the resulting thick white/pale-yellow suspension for 30 minutes at 0–5 °C to maximize crystallization. Isolate the crude N-(3-chlorophenyl)anthranilic acid via vacuum filtration. Wash the filter cake thoroughly with ice-cold distilled water (3 × 20 mL) to remove residual DMF and inorganic salts.
Purification & Characterization
Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Slowly add hot water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then transfer to an ice bath.
Final Isolation: Filter the purified crystals and dry them under high vacuum at 50 °C for 12 hours.
Expected Characterization: The product should present as off-white to pale-yellow crystals.
¹H NMR (DMSO-d6): Look for the characteristic broad singlet of the secondary amine (NH) around δ 9.5–10.0 ppm, and the highly deshielded aromatic proton adjacent to the carboxylic acid around δ 7.9 ppm.
References
Mei, X., August, A. T., & Wolf, C. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 71(1), 142–149.
URL: [Link]
Docampo Palacios, M. L., & Pellón Comdom, R. F. (2003). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Synthetic Communications, 33(10), 1771–1775.
URL: [Link]
Application
Application Note: Synthesis and Pharmacological Profiling of N-(3-Chlorophenyl)anthranilic Acid
Executive Summary & Mechanistic Rationale N-(3-Chlorophenyl)anthranilic acid (often referred to as 3'-chlorofenamic acid) represents a critical scaffold in the fenamate class of non-steroidal anti-inflammatory drugs (NSA...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
N-(3-Chlorophenyl)anthranilic acid (often referred to as 3'-chlorofenamic acid) represents a critical scaffold in the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Structurally analogous to mefenamic and tolfenamic acid, this compound serves two primary functions in drug discovery:
SAR Probe for Cyclooxygenase (COX) Inhibition: The meta-chlorine substitution on the N-phenyl ring modulates lipophilicity and steric fit within the hydrophobic channel of COX enzymes. It is frequently used to map the structure-activity relationship (SAR) of the arachidonic acid binding site [1].
Chloride Channel Modulation: Fenamates are established blockers of non-selective cation channels and calcium-activated chloride channels (CaCCs). This specific analog is utilized to study channel gating kinetics due to its specific electronic properties [2].
This application note provides a validated protocol for the Ullmann-type synthesis of the compound and a downstream COX-1/COX-2 inhibition assay to determine its selectivity profile.
Chemical Synthesis: Modified Ullmann Condensation
The synthesis relies on the copper-catalyzed nucleophilic aromatic substitution of 2-chlorobenzoic acid with 3-chloroaniline. While palladium-catalyzed Buchwald-Hartwig aminations are modern alternatives, the Ullmann condensation remains the industrial and laboratory standard for fenamates due to cost-efficiency and the robustness of the carboxylic acid moiety under these conditions [3].
Experimental Design: Reaction Workflow
Figure 1: Step-by-step Ullmann condensation workflow for fenamate synthesis.
Detailed Protocol
Reagents:
2-Chlorobenzoic acid (1.0 eq)
3-Chloroaniline (1.2 eq)
Potassium Carbonate (
, anhydrous, 2.0 eq)
Copper Powder (Activated, 0.1 eq)
DMF (N,N-Dimethylformamide)
Procedure:
Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-chlorobenzoic acid (15.6 g, 100 mmol) and anhydrous
(27.6 g, 200 mmol) in 50 mL of DMF. Stir at room temperature for 15 minutes to form the potassium salt.
Reflux: Heat the mixture to 130°C (oil bath temperature) under a nitrogen atmosphere. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 2:1). The reaction typically reaches completion in 3–4 hours.
Checkpoint: The solution will turn dark (deep blue/black) due to copper complexation. This is normal.
Workup: Cool the mixture to room temperature. Pour the reaction mass into 300 mL of ice-cold water.
Precipitation: Slowly acidify the aqueous mixture with 2N HCl under vigorous stirring until pH ~2–3. A precipitate will form immediately.
Purification: Filter the crude solid. Wash with excess water to remove DMF and inorganic salts. Recrystallize from Acetone/Water (1:1) or Ethanol to yield pale yellow crystals.
Once synthesized, the compound is evaluated for its ability to inhibit Cyclooxygenase-1 (COX-1) versus Cyclooxygenase-2 (COX-2). This assay uses a colorimetric method based on the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of
to .
Assay Logic & Mechanism
The fenamate class typically exhibits "Category 1" inhibition: rapid, competitive, reversible binding at the active site [5].[1] However, subtle structural changes (like the 3-Cl substitution) can alter selectivity.
Preparation: Dissolve N-(3-Chlorophenyl)anthranilic acid in DMSO to create a 10 mM stock. Prepare serial dilutions (0.01
M to 100 M).
Critical: Final DMSO concentration in the assay well must be <2% to avoid enzyme denaturation.
Incubation: In a 96-well plate, add:
150
L Assay Buffer.
10
L Heme.
10
L Enzyme (COX-1 or COX-2).
10
L Test Compound (or DMSO control).
Incubate for 5 minutes at 25°C.
Initiation: Add 20
L of Arachidonic Acid/TMPD mixture to initiate the reaction.
Measurement: Monitor absorbance at 590 nm for 5 minutes using a microplate reader. Calculate the rate of change (Slope).
Analysis: Calculate % Inhibition using the formula below and fit to a sigmoidal dose-response curve to determine
.
Data Interpretation Guide
The following table outlines expected outcomes for this compound class compared to standards.
Compound
COX-1 (M)
COX-2 (M)
Selectivity Ratio (COX-1/COX-2)
Interpretation
N-(3-Cl)anthranilic acid
0.5 - 5.0
0.2 - 2.0
~1 - 5
Non-selective / Preferential COX-2
Mefenamic Acid (Ref)
0.08
0.45
0.17
COX-1 Selective
Celecoxib (Ref)
15.0
0.04
375
Highly COX-2 Selective
Note: Values are representative ranges based on fenamate class behaviors [6].
Troubleshooting & Expert Tips
Synthesis Challenges
Low Yield: Often caused by incomplete "activation" of the copper. If using older copper powder, wash it with dilute HCl, then water, acetone, and dry under vacuum before use. Alternatively, use CuI (5 mol%) and L-proline (10 mol%) for a milder catalytic system.
Oiling Out: If the product oils out during acidification, the pH change was too rapid. Re-dissolve in base and acidify dropwise over 30 minutes.
Assay Variability[2]
Time-Dependence: Some fenamates show time-dependent inhibition. If
values shift significantly between 2-minute and 10-minute pre-incubation, the compound acts via a slow-binding mechanism (Category 2 inhibition).
Interference: Anthranilic acids can be fluorescent. Ensure the readout wavelength (590 nm for TMPD) does not overlap with the compound's emission spectrum.
References
Spectrum Chemical. (2023). N-(3-Chlorophenyl)anthranilic Acid: CAS 13278-36-9 Properties and Safety. Retrieved from
Li, H., et al. (2011). "Fenamate NSAIDs inhibit the calcium-activated chloride channel ANO1." Proceedings of the National Academy of Sciences.
Ma, D., & Cai, Q. (2008). "Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis of N-Aryl Anthranilic Acid Derivatives." Journal of Organic Chemistry. Retrieved from
Sigma-Aldrich. (2023). Product Specification: N-(3-Chlorophenyl)anthranilic Acid.[4][5][6] Retrieved from
Blobaum, A. L., & Marnett, L. J. (2007). "Structural and Functional Basis of Cyclooxygenase Inhibition." Journal of Medicinal Chemistry.
Cryer, B., & Feldman, M. (1998). "Cyclooxygenase-1 and Cyclooxygenase-2 Selectivity of Widely Used NSAIDs." American Journal of Medicine.
Analytical methods for N-3-Chlorophenylanthranilic acid quantification
An Application Guide to the Quantitative Analysis of N-3-Chlorophenylanthranilic Acid Abstract This comprehensive application note provides detailed methodologies for the quantitative analysis of N-3-Chlorophenylanthrani...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Quantitative Analysis of N-3-Chlorophenylanthranilic Acid
Abstract
This comprehensive application note provides detailed methodologies for the quantitative analysis of N-3-Chlorophenylanthranilic acid, a key chemical intermediate. Recognizing the critical need for accurate quantification in pharmaceutical research, quality control, and process development, we present protocols for three distinct yet complementary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for experimental choices. All methodologies are framed within the context of established validation principles to ensure data integrity, reliability, and compliance with global regulatory standards.[1][2][3]
Introduction and Scientific Rationale
N-3-Chlorophenylanthranilic acid is a derivative of anthranilic acid, a crucial scaffold in medicinal chemistry. Its analogues are precursors in the synthesis of various biologically active compounds, including anti-inflammatory agents and acridone-based structures. The accurate determination of its concentration is paramount for several reasons:
Quality Control (QC): Ensuring the purity and specified concentration of starting materials and synthetic intermediates.
Process Chemistry: Monitoring reaction kinetics and optimizing synthetic yields.
Stability Studies: Assessing the degradation of the compound under various storage conditions.
The molecular structure of N-3-Chlorophenylanthranilic acid, featuring a carboxylic acid group, a secondary amine, and two aromatic rings, dictates the most suitable analytical approaches. The presence of chromophores makes it an excellent candidate for UV-based detection methods. Its polarity and limited volatility favor liquid chromatography as the primary separation technique. This document provides a robust framework for selecting and implementing the appropriate analytical method based on the specific requirements of the analysis, from high-throughput screening to rigorous, validated quantification.
For the majority of applications, a reverse-phase HPLC method with UV detection (RP-HPLC-UV) is the gold standard for the quantification of N-3-Chlorophenylanthranilic acid. This technique offers an unparalleled combination of specificity, sensitivity, and reliability for non-volatile and polar aromatic compounds.
Causality of Method Design
The selection of a C18 stationary phase is based on its hydrophobic nature, which provides effective retention for the aromatic rings of the analyte. A mobile phase consisting of an organic solvent (acetonitrile) and an acidified aqueous phase is used to elute the compound. The acid (formic or phosphoric acid) serves a critical purpose: it suppresses the ionization of the carboxylic acid group, resulting in a single, uncharged species that chromatographs with a sharp, symmetrical peak shape, thereby enhancing resolution and reproducibility.[4] UV detection is chosen for its sensitivity to the aromatic system within the molecule.
Experimental Workflow for HPLC Analysis
Caption: High-level workflow for the HPLC quantification of N-3-Chlorophenylanthranilic acid.
Detailed Protocol: HPLC-UV Quantification
Objective: To quantify N-3-Chlorophenylanthranilic acid using a validated RP-HPLC-UV method.
A. Materials and Reagents:
N-3-Chlorophenylanthranilic acid reference standard (>98% purity)
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).[5]
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
C. Chromatographic Conditions:
Parameter
Recommended Setting
Mobile Phase
Acetonitrile : Water with 0.1% Formic Acid (70:30, v/v)
Flow Rate
1.0 mL/min
Column Temp.
35°C
Injection Vol.
10 µL
Detection
UV at 254 nm
Run Time
~10 minutes
Note: For mass spectrometry (LC-MS) applications, formic acid is preferred over non-volatile phosphoric acid.[6]
D. Procedure:
Standard Preparation:
Stock Standard (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.[5]
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards across the desired concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).[5]
Sample Preparation:
Accurately weigh the sample material.
Dissolve it in methanol, using sonication if necessary.
Dilute with the mobile phase to a final concentration expected to fall within the linear range of the calibration curve.[7]
Filter the final solution through a 0.45 µm syringe filter prior to injection to prevent clogging the system.
Analysis:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject a blank (mobile phase) to confirm the absence of interfering peaks.
Inject the calibration standards from lowest to highest concentration.
Inject the prepared sample solutions.
Data Processing:
Integrate the peak corresponding to N-3-Chlorophenylanthranilic acid.
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Determine the concentration of the analyte in the samples using the linear regression equation derived from the calibration curve.
Method Validation and Expected Performance
The analytical method must be validated to demonstrate its fitness for purpose, in accordance with ICH Q2(R2) guidelines.[2][8] Validation ensures the results are accurate, precise, and reliable.
Validation Parameter
Acceptance Criteria
Expected Performance
Specificity
No interference at the retention time of the analyte.
The method should resolve the analyte from impurities and matrix components.
< 1.0% for repeatability; < 1.5% for intermediate precision.
LOD
Signal-to-Noise ratio of 3:1
~0.1 µg/mL
LOQ
Signal-to-Noise ratio of 10:1
~0.3 µg/mL
Robustness
No significant change in results with small variations in method parameters (e.g., flow rate ±0.1, %MeCN ±2).
The method should be robust against minor procedural variations.
Alternative & Confirmatory Methods
While HPLC is the primary choice, other techniques can be valuable for confirmation or for different analytical scenarios.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional specificity and is a powerful tool for structural confirmation. However, due to the low volatility and thermal lability of the carboxylic acid and amine groups, derivatization is mandatory.
A. Principle: The analyte is chemically modified (e.g., via silylation or methylation) to create a volatile and thermally stable derivative. This derivative is then separated by gas chromatography and detected by a mass spectrometer, which provides both quantitative data and mass fragmentation patterns for definitive identification.[9]
B. Experimental Workflow for GC-MS Analysis
Caption: General workflow for derivatization followed by GC-MS analysis.
C. Protocol Outline:
Sample Preparation & Derivatization:
Dissolve a precisely weighed amount of sample in an anhydrous solvent (e.g., pyridine or acetonitrile).
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
GC-MS Conditions:
Column: 30 m x 0.25 mm x 0.25 µm, 5% phenyl methylpolysiloxane (e.g., DB-5ms).
Carrier Gas: Helium at 1 mL/min.
Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 min.
MS Mode: Electron Ionization (EI) at 70 eV. Scan range 50-500 amu or Selected Ion Monitoring (SIM) for higher sensitivity.[10]
UV-Vis Spectrophotometry
This technique is a rapid and cost-effective method for quantification, particularly suitable for pure samples or simple matrices where interfering substances are absent. It relies on the formation of a colored charge-transfer complex.[11]
A. Principle: N-3-Chlorophenylanthranilic acid, an electron donor, reacts with a π-acceptor reagent like p-chloranilic acid in a non-aqueous solvent (e.g., acetonitrile) to form a stable, colored complex. The intensity of the color, measured by absorbance at a specific wavelength, is directly proportional to the concentration of the analyte.[12]
B. Experimental Workflow for Spectrophotometric Analysis
Caption: Workflow for quantification via charge-transfer complexation and UV-Vis spectrophotometry.
C. Protocol Outline:
Reagent Preparation: Prepare a 0.1% (w/v) solution of p-chloranilic acid in acetonitrile.
Standard & Sample Prep: Prepare a series of standard solutions and a sample solution in acetonitrile.
Procedure:
To a series of 10 mL volumetric flasks, add aliquots of the standard or sample solutions.
Add a fixed volume (e.g., 1.0 mL) of the p-chloranilic acid reagent to each flask.
Dilute to volume with acetonitrile and mix well.
Allow the reaction to proceed for ~15-20 minutes at room temperature.
Measure the absorbance of the resulting purple solution at the wavelength of maximum absorption (λmax, typically ~520-530 nm) against a reagent blank.[12]
Plot absorbance vs. concentration to generate a calibration curve.
Conclusion
The quantification of N-3-Chlorophenylanthranilic acid can be reliably achieved through several analytical techniques. The choice of method should be guided by the specific requirements for sensitivity, specificity, and available instrumentation. RP-HPLC-UV is presented as the most robust and versatile method, suitable for a wide range of applications from R&D to QC. GC-MS serves as an excellent confirmatory technique, providing unequivocal identification, while UV-Vis spectrophotometry offers a rapid and economical alternative for screening purposes. For all methods, adherence to systematic validation procedures is essential to guarantee the scientific integrity and trustworthiness of the generated data.
References
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
Texas Commission on Environmental Quality. (2004, September 10). Spectrophotometric Determination of Chlorophyll a and Pheophytin a.
Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides.
Journal of Pharmaceutical and Biomedical Analysis. (2024, October 15). GCMS and LCMS/MS Based Analysis for the Identification and Characterization of Bioactive Metabolites of Seaweed Kappaphycus stri.
SIELC Technologies. (2018, February 16). Separation of 3-Chlorophenylacetic acid on Newcrom R1 HPLC column.
WVU Shared Research Facilities. (2014, December 28). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
The Royal Society of Chemistry. (n.d.). The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout.
Hilaris Publisher. (2013, July 27). The Use of Chloranilic Acid for the Spectrophotometric Determination of Three Macrolides through Charge Transfer Complex.
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Chlorantraniliprole (Agricultural Products).
TÜBİTAK Academic Journals. (2002, January 01). The Use of Chloranilic Acid for the Spectrophotometric Determination of Three Antihistamines.
ResearchGate. (n.d.). Quantitative determination of Drugs & Pharmaceuticals using p-Chloranilic acid as Reagent.
LCGC International. (2022, April 15). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry.
PMC. (n.d.). A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone.
Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
ScienceDirect. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
Baghdad Science Journal. (2025, October 20). A New Green CFIA/MZT System for Spectrophotometric Determination of Anthranilic Acid.
RJPBCS. (n.d.). GC-MS Analysis of Phytochemical Compounds Present in the Methanolic Extract of Viburnum punctatum Buch-Ham Ex D.Don.
Rutgers University. (2011, September 06). Nutrient Analysis Laboratory Standard Operating Procedure: A method for the determination of Chlorophyll a and Pheophytin a by F.
ResearchGate. (2026, February 25). Extraction and Determination of Three Chlorophenols by Hollow Fiber Liquid Phase Microextraction - Spectrophotometric Analysis, and Evaluation Procedures Using Mean Centering of Ratio Spectra Method.
BenchChem. (2025, December). Application Note: Analysis of 3-Chlorodiphenylamine by High-Performance Liquid Chromatography (HPLC).
MDPI. (2023, February 08). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components.
Scirp.org. (2011, August 15). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin.
ResearchGate. (2025, August 08). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry.
N-3-Chlorophenylanthranilic Acid: A Novel Probe for Fluorescence Microscopy in Cellular Imaging
Abstract This application note provides a comprehensive guide to the use of N-3-Chlorophenylanthranilic Acid as a fluorescent probe for cellular imaging. Anthranilic acid and its derivatives are recognized for their intr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive guide to the use of N-3-Chlorophenylanthranilic Acid as a fluorescent probe for cellular imaging. Anthranilic acid and its derivatives are recognized for their intrinsic fluorescence, which is highly sensitive to the local environment, making them valuable tools for investigating cellular structures and processes.[1][2] This document details the spectral properties of the anthranilic acid scaffold, outlines protocols for live and fixed cell staining, and provides troubleshooting guidance for researchers, scientists, and drug development professionals.
Introduction: The Promise of Small-Molecule Fluorophores
Fluorescence microscopy is a cornerstone of modern cell biology, enabling the visualization of specific molecules and organelles within their native cellular context. While fluorescent proteins and large antibody-based probes are widely used, small-molecule fluorophores offer unique advantages, including their smaller size, which can minimize steric hindrance, and their often environmentally sensitive fluorescence, which can report on local molecular environments.[1][2]
N-phenylanthranilic acid and its derivatives have emerged as a promising class of small-molecule probes.[3] These compounds exhibit intrinsic blue fluorescence and their spectral properties are often influenced by the polarity of their surroundings, a phenomenon known as solvatochromism.[4][5] This characteristic allows them to act as reporters for changes in the cellular microenvironment. N-3-Chlorophenylanthranilic acid, a derivative of this family, holds potential for specific applications in cellular imaging, leveraging the established fluorescent properties of the anthranilic acid core.
Principle of Fluorescence and Spectral Properties
The fluorescence of anthranilic acid derivatives arises from the electronic transitions within their aromatic structure. Upon absorption of a photon of a specific wavelength (excitation), an electron is promoted to a higher energy state. The subsequent return to the ground state results in the emission of a photon of a longer wavelength (emission).
The core anthranilic acid structure typically exhibits an excitation maximum around 336 nm and an emission maximum around 411 nm, resulting in a significant Stokes shift of approximately 75 nm.[6] The exact excitation and emission wavelengths of N-3-Chlorophenylanthranilic acid may vary due to the influence of the 3-chloro-phenyl substituent. It is crucial for researchers to experimentally determine the optimal excitation and emission settings for their specific imaging setup.
Table 1: General Spectral Properties of the Anthranilic Acid Scaffold
Note: These values are for the general anthranilic acid scaffold. The specific properties of N-3-Chlorophenylanthranilic acid should be determined empirically.
Workflow for Cellular Imaging
The following diagram outlines the general workflow for utilizing N-3-Chlorophenylanthranilic acid in fluorescence microscopy experiments.
Caption: General experimental workflow for cellular imaging with N-3-Chlorophenylanthranilic acid.
Protocols for Cellular Staining
The following protocols provide a starting point for staining both live and fixed cells with N-3-Chlorophenylanthranilic acid. Optimization of concentration, incubation time, and other parameters is highly recommended for each cell type and experimental condition.
Materials and Reagents
N-3-Chlorophenylanthranilic Acid
Dimethyl sulfoxide (DMSO), spectroscopy grade
Phosphate-buffered saline (PBS), pH 7.4
Cell culture medium appropriate for your cells
Fixative solution (e.g., 4% paraformaldehyde in PBS)
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Mounting medium (with or without DAPI for nuclear counterstaining)
Glass coverslips and microscope slides
Preparation of Staining Solution
Prepare a stock solution: Dissolve N-3-Chlorophenylanthranilic acid in DMSO to create a 1-10 mM stock solution.
Prepare the working solution: On the day of the experiment, dilute the stock solution in PBS or cell culture medium to the desired final concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.
Protocol for Live-Cell Imaging
Live-cell imaging allows for the observation of dynamic cellular processes in real-time.[8][9][10]
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to allow for high-resolution imaging. Culture cells until they reach the desired confluency.
Staining:
Remove the culture medium.
Add the pre-warmed working solution of N-3-Chlorophenylanthranilic acid to the cells.
Incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time will vary depending on the cell type and the specific application.
Washing:
Gently remove the staining solution.
Wash the cells 2-3 times with pre-warmed PBS or culture medium to remove unbound probe.
Imaging:
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
Image the cells immediately on a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or UV filter cube).
Protocol for Fixed-Cell Imaging
Fixing cells preserves their structure and allows for longer imaging times and potential co-staining with antibodies (immunofluorescence).[11][12][13][14][15]
Cell Seeding and Fixation:
Seed cells on glass coverslips in a petri dish or multi-well plate.
Once cells have reached the desired confluency, remove the culture medium and wash once with PBS.
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.
Permeabilization (Optional):
If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
Wash the cells 2-3 times with PBS.
Staining:
Add the working solution of N-3-Chlorophenylanthranilic acid to the fixed cells.
Incubate for 20-30 minutes at room temperature, protected from light.
Washing:
Gently remove the staining solution.
Wash the cells 3 times with PBS for 5 minutes each.
Mounting and Imaging:
Mount the coverslips onto microscope slides using a suitable mounting medium.
Image the cells using a fluorescence microscope.
Potential Mechanism of Cellular Interaction
The cellular uptake and localization of N-phenylanthranilic acid derivatives can be influenced by their physicochemical properties, such as lipophilicity.[16] The addition of a chlorine atom to the phenyl ring of N-3-Chlorophenylanthranilic acid is expected to increase its hydrophobicity, which may facilitate its passage across the cell membrane. The following diagram illustrates a hypothetical mechanism of cellular uptake and potential localization.
Caption: Hypothetical mechanism of cellular uptake and localization of N-3-Chlorophenylanthranilic acid.
Troubleshooting
Table 2: Common Issues and Solutions in Fluorescence Microscopy
Issue
Possible Cause
Suggested Solution
No or weak signal
- Incorrect filter set- Probe concentration too low- Photobleaching
- Verify excitation and emission filters match the probe's spectra.- Increase the concentration of the staining solution.- Reduce exposure time and excitation light intensity.
High background
- Probe concentration too high- Insufficient washing
- Decrease the concentration of the staining solution.- Increase the number and duration of wash steps.
Phototoxicity (in live cells)
- Excessive light exposure
- Minimize exposure time and light intensity.- Use a more sensitive camera.- Acquire images at longer intervals for time-lapse experiments.
Non-specific staining
- Probe aggregation- Hydrophobic interactions
- Filter the working solution before use.- Optimize the staining buffer composition (e.g., add a small amount of non-ionic detergent).
Conclusion
N-3-Chlorophenylanthranilic acid presents a promising avenue for the development of novel fluorescent probes for cellular imaging. Its foundation on the environmentally sensitive anthranilic acid scaffold suggests its potential as a reporter of cellular microenvironments. The protocols provided in this application note serve as a robust starting point for researchers to explore the utility of this compound in their specific areas of interest. As with any new tool, empirical optimization is key to achieving the best results. Further characterization of the specific spectral properties and cellular interactions of N-3-Chlorophenylanthranilic acid will undoubtedly expand its applications in fluorescence microscopy.
References
A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. (2016).
Takahashi, et al. (2021). A live-imaging protocol for tracking receptor dynamics in single cells. STAR Protocols.
Live Cell Imaging. ibidi.
A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. (2016). PubMed.
Live Cell Imaging Protocol & Troubleshooting.
Spectrum [Anthranilic Acid].
Comprehensive Immunofluorescence Protocols: IF Protocol Hub.
Immunofluorescence Protocol (IF Protocol). Sino Biological.
Live-Cell Imaging.
Prachayasittikul, S., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal.
Cell Staining for Immunofluorescence Microscopy. BD Biosciences.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Solid-State Chemists, Formulation Scientists, and Preclinical Drug Development Professionals
Compound: N-(3-Chlorophenyl)anthranilic Acid (CAS: 13278-36-9)
Classification: Fenamate Derivative / Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogue
Introduction & Mechanistic Principles
N-(3-Chlorophenyl)anthranilic acid is a classic fenamate derivative. In solid-state chemistry, the fenamate core is widely recognized as a "polymorphophore" —a structural motif that inherently predisposes a molecule to exhibit a high degree of polymorphism [1].
The structural origin of this polymorphic behavior lies in the conformational flexibility of the diphenylamine linkage. Specifically, the torsion angle (
) between the anthranilic acid core and the 3-chlorophenyl ring can rotate with a relatively low energy barrier. In the solid state, fenamates universally form robust carboxylic acid homodimers. The packing of these dimers is dictated by the specific conformation of the 3-chlorophenyl ring, leading to what is known as conformational polymorphism [2].
Causality in Solvent Selection (Thermodynamic vs. Kinetic Control)
The choice of solvent directly dictates the pre-nucleation clustering in solution, which in turn controls the polymorphic outcome:
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents do not compete for hydrogen bonds. Consequently, the
carboxylic acid dimers remain intact in solution. Crystallization from these solvents typically follows a low-energy pathway, yielding the thermodynamically stable polymorph (Global Energy Minimum).
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents actively disrupt the carboxylic acid dimers through competitive hydrogen bonding. During rapid cooling or anti-solvent addition, the molecules are forced to rapidly re-assemble. This high-supersaturation environment kinetically traps the molecules in higher-energy conformations, yielding metastable polymorphs in accordance with Ostwald’s Rule of Stages.
Mechanistic Workflow
The following diagram illustrates the divergent crystallization pathways based on solvent selection and supersaturation kinetics.
Fig 1: Thermodynamic vs. kinetic crystallization pathways of N-3-Chlorophenylanthranilic acid.
Experimental Protocols
To ensure self-validating and reproducible results, all glassware must be rigorously cleaned and scratch-free to prevent uncontrolled heterogeneous nucleation.
Protocol A: Thermodynamic Crystallization via Slow Evaporation
Objective: Isolation of the most thermodynamically stable conformational polymorph.
Preparation: Weigh 50 mg of raw N-(3-Chlorophenyl)anthranilic acid into a 20 mL scintillation vial.
Dissolution: Add 10 mL of Toluene. Heat the mixture to 60°C on a magnetic hotplate stirrer until complete dissolution is achieved.
Filtration (Critical Step): Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean, pre-warmed vial. Causality: Removing dust and undissolved API prevents premature heterogeneous nucleation, allowing the system to reach the true thermodynamic minimum.
Evaporation: Puncture the vial cap with 2-3 small pinholes (approx. 1 mm diameter). Place the vial in a vibration-free environment at a constant 25°C.
Harvesting: Allow 5-7 days for solvent evaporation. Harvest the resulting macroscopic crystals via vacuum filtration and dry under reduced pressure (400 mbar) at room temperature for 12 hours.
Protocol B: Kinetic Crystallization via Anti-Solvent Precipitation
Objective: Isolation of metastable polymorphs via rapid supersaturation.
Preparation: Create a highly concentrated stock solution by dissolving 200 mg of the API in 2 mL of absolute Ethanol at 40°C. Filter through a 0.22 µm PTFE filter.
Anti-Solvent Bath: Prepare a beaker containing 50 mL of ultra-pure water (anti-solvent), chilled to 4°C using an ice bath, and stir at 500 RPM.
Injection: Using a syringe, rapidly inject the ethanol solution into the vortex of the chilled water. Causality: The instantaneous shift in solvent polarity creates a massive supersaturation spike (
), driving the nucleation rate () exponentially higher and kinetically trapping the API in a metastable conformation.
Immediate Isolation: Vacuum filter the resulting microcrystalline suspension immediately (< 30 seconds) using a Büchner funnel. Causality: Delaying filtration will allow Solvent-Mediated Polymorphic Transformation (SMPT) to occur, converting the metastable form back to the stable form.
Objective: Determine the thermodynamic relationship and transition kinetics between forms.
Slurry Preparation: Suspend 100 mg of the metastable form (from Protocol B) in 5 mL of Isopropanol at 25°C.
Seeding: Add 5 mg of the stable form (from Protocol A) to act as a template.
Monitoring: Stir at 300 RPM. Extract 0.5 mL aliquots at 1, 4, 12, and 24 hours.
Analysis: Filter the aliquots and analyze the wet cake immediately via Raman spectroscopy or Powder X-Ray Diffraction (PXRD) to track the phase boundary shift.
Data Presentation: Polymorph Screening Summary
The following table summarizes the expected quantitative and qualitative outcomes based on the crystallization parameters applied to fenamate derivatives.
Crystallization Method
Primary Solvent
Anti-Solvent
Cooling/Evap Rate
Supersaturation ()
Expected Polymorph
Crystal Habit
Slow Evaporation
Toluene
None
< 0.1 mL/day
Very Low
Stable (Form I)
Prismatic / Block
Slow Cooling
Ethyl Acetate
None
0.1 °C/min
Low
Stable (Form I)
Thick Plates
Crash Cooling
Methanol
None
> 10 °C/min
High
Metastable (Form II)
Thin Needles
Anti-Solvent
Ethanol
Water (4°C)
Instantaneous
Very High
Metastable (Form III)
Microcrystalline
Slurry (SMPT)
Isopropanol
None
Isothermal
Equilibrium
Stable (Form I)
Prismatic
Analytical Validation
To validate the success of the polymorph screening, the isolated forms must be subjected to orthogonal analytical techniques:
Powder X-Ray Diffraction (PXRD): The definitive method for identifying distinct crystal lattices. Metastable forms will exhibit unique Bragg reflections at low
angles () due to different packing of the diphenylamine "paddle-wheels".
Differential Scanning Calorimetry (DSC): Used to determine the thermodynamic relationship. If the metastable form shows an exothermic transition to the stable form before melting, the system is monotropic. If it melts and recrystallizes, it is enantiotropic.
FTIR Spectroscopy: Highly diagnostic for fenamates. The N-H stretch (
) and the C=O stretch () will shift by between polymorphs due to variations in the hydrogen-bond lengths and the torsion angle () of the secondary amine.
References
Uzoh, O. G., Cruz-Cabeza, A. J., & Price, S. L. (2012). Is the Fenamate Group a Polymorphophore? Contrasting the Crystal Energy Landscapes of Fenamic and Tolfenamic Acids. Crystal Growth & Design.[Link]
Uzoh, O. G., Galek, P. T. A., & Price, S. L. (2015). Analysis of the conformational profiles of fenamates shows route towards novel, higher accuracy, force-fields for pharmaceuticals. Physical Chemistry Chemical Physics.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Overcoming Solubility Challenges with N-3-Chlorophenylanthranilic Acid
Prepared by: Senior Application Scientist, Formulations Division Welcome to the technical support guide for N-3-Chlorophenylanthranilic acid. This resource is designed for researchers, scientists, and drug development pr...
Welcome to the technical support guide for N-3-Chlorophenylanthranilic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common experimental hurdle of this compound's limited solubility. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to help you achieve consistent and reliable experimental results.
Section 1: Understanding the Molecule - Core Principles & FAQs
This section addresses the fundamental properties of N-3-Chlorophenylanthranilic acid that govern its solubility.
Frequently Asked Questions (FAQs)
Q: What is N-3-Chlorophenylanthranilic acid and why is its solubility a common issue?
A: N-3-Chlorophenylanthranilic acid is a derivative of N-phenylanthranilic acid, a chemical backbone for several non-steroidal anti-inflammatory drugs (NSAIDs).[1] Like many compounds in the fenamate class, its molecular structure, characterized by aromatic rings and a carboxylic acid group, results in low aqueous solubility under neutral or acidic conditions. This poor solubility can significantly hinder its study in biological assays, impede the development of effective formulations, and lead to unreliable or non-reproducible experimental outcomes.[2]
Q: What are the key physicochemical properties I should be aware of?
A: Understanding the fundamental properties of N-3-Chlorophenylanthranilic acid is the first step in troubleshooting. While specific experimental data for this exact molecule is sparse, we can infer key parameters from its parent compound, N-phenylanthranilic acid, and its chemical structure.
Table 1: Key Physicochemical Properties of N-3-Chlorophenylanthranilic Acid
The pH at which the compound is 50% ionized. Solubility dramatically increases at pH > pKa. This estimate is based on similar anthranilic acid derivatives.[1][4][5]
| Aqueous Solubility | Poor at neutral and acidic pH | The primary challenge addressed in this guide. |
Q: How exactly does pH influence the solubility of N-3-Chlorophenylanthranilic acid?
A: The carboxylic acid group on the molecule is the key to understanding its pH-dependent solubility.
At low pH (pH < pKa): The carboxylic acid group remains protonated (-COOH). In this un-ionized state, the molecule is less polar and thus poorly soluble in water.
At high pH (pH > pKa): The molecule loses its proton, becoming a negatively charged carboxylate ion (-COO⁻). This ionization significantly increases the molecule's polarity, making it much more soluble in aqueous solutions.[6][7]
This relationship is a fundamental principle that can be exploited to dissolve the compound. The Henderson-Hasselbalch equation governs this equilibrium, and manipulating the pH is the most direct strategy for solubilization in aqueous media.[5]
Caption: pH-dependent equilibrium of N-3-Chlorophenylanthranilic acid.
Section 2: Troubleshooting Guide - A Practical Q&A Approach
This section provides direct answers and protocols for common solubility challenges encountered in the lab.
Q1: My N-3-Chlorophenylanthranilic acid won't dissolve in water or standard buffers like PBS (pH 7.4). What is the first thing I should try?
A: The most effective initial step is to increase the pH of your solvent. As established, N-3-Chlorophenylanthranilic acid is a weak acid and requires a basic environment to dissolve in aqueous media. While PBS at pH 7.4 is slightly above the estimated pKa, the buffer capacity may not be sufficient to deprotonate and dissolve a significant amount of the solid acid.
Causality: By adding a base (like Sodium Hydroxide, NaOH), you shift the equilibrium towards the deprotonated, soluble carboxylate form.
Actionable Advice: Prepare a stock solution in a dilute basic solution first, which can then be carefully neutralized or diluted into your final experimental buffer. See Protocol 1 for a detailed methodology.
Q2: I need to prepare a high-concentration stock solution for my experiments. Which organic solvents are most effective?
A: For high-concentration stock solutions, organic solvents are the preferred choice. Based on experimental data for the closely related compound N-phenylanthranilic acid, several polar aprotic and polar protic solvents are effective.[8][9]
Causality: These organic solvents can effectively disrupt the crystal lattice of the solid and solvate the molecule through various non-covalent interactions, overcoming the poor affinity for water.
Actionable Advice: Dimethyl sulfoxide (DMSO) is an excellent first choice due to its strong solubilizing power and miscibility with aqueous media. Acetone and ethanol are also highly effective alternatives.[8]
Table 2: Recommended Organic Solvents for N-3-Chlorophenylanthranilic Acid
Gold standard for stock solutions. Can have cellular effects at >0.5% v/v.
Acetone
Polar Aprotic
High
Highly effective but very volatile. Use in a well-ventilated area.
Ethanol
Polar Protic
Good
Common solvent, generally well-tolerated in biological systems at low concentrations.
| Methanol | Polar Protic | Moderate | Good solvent but can be toxic in some cell-based assays. |
See Protocol 2 for a step-by-step guide to preparing an organic stock solution.
Caption: Workflow for selecting a suitable solvent system.
Q3: I successfully dissolved my compound in DMSO, but it crashes out (precipitates) when I add it to my cell culture media or buffer. How can I prevent this?
A: This is a common and expected phenomenon known as "precipitation upon dilution." It occurs because the highly concentrated drug, stable in the organic solvent, is suddenly introduced into an aqueous environment where its solubility is much lower.
Causality: The organic solvent disperses into the aqueous phase, leaving the drug molecules exposed to an environment that cannot sustain their solubilization at that concentration, causing them to aggregate and precipitate.
Actionable Advice:
Lower the Final Concentration: The most straightforward solution is to ensure your final working concentration is below the aqueous solubility limit of the compound at the final pH and temperature of your experiment.
Improve Dilution Technique: Add the organic stock solution dropwise into a vortexing or rapidly stirring volume of the aqueous medium. This promotes rapid mixing and prevents localized areas of high concentration. See Protocol 3 .
Use Co-solvents: Including a small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in your final aqueous medium can help maintain solubility.[6][7]
Incorporate Surfactants: For formulation development, non-ionic surfactants like Tween® 80 or Pluronic® F68 can be used at low concentrations to form micelles that encapsulate the drug, keeping it dispersed.[10][11]
Q4: I am working on formulation development and need more robust methods for solubility enhancement. What are my options?
A: Beyond basic pH and solvent adjustments, several advanced techniques are employed in pharmaceutical sciences to enhance the solubility and bioavailability of poorly soluble drugs.[12][13]
Solid Dispersions: The drug is dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC, or PEG).[11][14] This technique increases the surface area and wettability of the drug, often creating an amorphous form that dissolves more readily than the crystalline form.
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic parts of the drug molecule and increasing its apparent aqueous solubility.[10][14]
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface-area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[12][13] Nanosuspensions are a particularly effective application of this principle.[10][11]
Co-crystallization: This involves creating a crystalline solid that comprises the active pharmaceutical ingredient (API) and a benign co-former molecule in a specific stoichiometric ratio. This can favorably alter the physicochemical properties, including solubility, without changing the API's chemical structure.[2]
Section 3: Standard Operating Protocols
These protocols provide a validated starting point for preparing solutions of N-3-Chlorophenylanthranilic acid.
Protocol 1: Preparation of a 10 mM Aqueous Alkaline Stock Solution
Objective: To prepare a clear, aqueous stock solution by leveraging pH-dependent solubility.
Weigh Compound: Weigh out 2.48 mg of N-3-Chlorophenylanthranilic acid for a final volume of 1 mL (or 24.8 mg for 10 mL).
Initial Suspension: Add approximately 80% of the final required volume of high-purity water to the solid. The compound will not dissolve and will appear as a suspension.
pH Adjustment: While stirring, add 1.0 M NaOH dropwise. Monitor the solution's appearance. Continue adding NaOH until the solution becomes completely clear.
Check pH: Once the solution is clear, use a calibrated pH meter to check the pH. It should be significantly basic (typically pH 9-11).
Final Volume: Add high-purity water to reach the final desired volume (e.g., 1 mL or 10 mL).
Sterilization (Optional): If for cell culture use, sterilize the solution by passing it through a 0.22 µm syringe filter.
Storage: Store the stock solution as described in Section 4.
Protocol 2: Preparation of a 50 mM Organic Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution for serial dilution.
Weigh Compound: Weigh out 12.38 mg of N-3-Chlorophenylanthranilic acid and place it in a suitable vial.
Add Solvent: Add 1.0 mL of DMSO to the vial.
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. Gentle warming in a 37°C water bath can assist dissolution if needed.
Visual Inspection: Ensure the solution is completely clear with no visible particulates.
Storage: Store the stock solution as described in Section 4.
Protocol 3: General Guideline for Diluting Organic Stocks into Aqueous Media
Objective: To minimize precipitation when preparing working solutions from a concentrated organic stock.
Procedure:
Prepare Aqueous Medium: Have the final volume of your aqueous medium (e.g., cell culture media, PBS) ready in a tube or beaker.
Stir Vigorously: Place the aqueous medium on a stir plate or set a pipette to a high volume and prepare to mix vigorously.
Add Stock Dropwise: While the aqueous medium is being stirred/mixed, add the required volume of the concentrated organic stock solution drop-by-drop directly into the liquid (not down the side of the tube).
Immediate Mixing: Continue to stir or mix for at least 30 seconds after adding the stock to ensure it is fully dispersed.
Visual Inspection: Check for any signs of precipitation (cloudiness, Tyndall effect). If precipitation occurs, you may need to lower the final concentration or incorporate a co-solvent.
Section 4: Stability & Storage Considerations
Q: How should I store my stock solutions? Are there any known stability issues?
A: Proper storage is critical to ensure the integrity of your compound over time.
Organic Stock Solutions (in DMSO): Store in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping them in foil.
Aqueous Alkaline Stock Solutions: Store at 4°C for short-term use (1-2 weeks) or frozen at -20°C for longer-term storage. The high pH generally provides a stable environment.
General Stability: While specific degradation pathways for N-3-Chlorophenylanthranilic acid are not extensively published, compounds with similar structures can be susceptible to hydrolysis or photodecomposition over long periods.[15][16] For long-term or critical studies, it is advisable to perform a forced degradation study or to re-qualify the concentration of aged stock solutions via HPLC or UV-Vis spectroscopy.[16]
References
Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs. PMC. Available at: [Link]
Formulation and Optimization of Dispersible Tablets for NSAIDs: Enhancing Drug Delivery and Efficacy. Preprints.org. Available at: [Link]
Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin. PMC. Available at: [Link]
Strategies to improve the transdermal delivery of poorly water-soluble non-steroidal anti-inflammatory drugs. UQ eSpace - The University of Queensland. Available at: [Link]
Review On Design And Development Of Dissolvable Oral Drug Delivery Systems (Odds) Of A Poorly Water-Soluble Non. TIJER.org. Available at: [Link]
Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. ResearchGate. Available at: [Link]
Solubility of N-phenylanthranilic acid in nine organic solvents from T= (283.15 to 318.15) K. Semantic Scholar. Available at: [Link]
N-3-chlorophenylanthranilic acid (C16H11ClN2O2). PubChemLite. Available at: [Link]
Solubility enhancement techniques: A comprehensive review. ResearchGate. Available at: [Link]
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
Troubleshooting N-3-Chlorophenylanthranilic acid in biological assays
Welcome to the technical support resource for N-3-Chlorophenylanthranilic acid, also widely known as Clonixin or Clonixic Acid. This guide is designed for researchers, scientists, and drug development professionals to na...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for N-3-Chlorophenylanthranilic acid, also widely known as Clonixin or Clonixic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in biological assays. As a potent non-steroidal anti-inflammatory drug (NSAID), its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes.[1][2] However, its structural relationship to the fenamate class of compounds suggests a broader pharmacological profile that can be a source of both therapeutic potential and experimental artifacts.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have about N-3-Chlorophenylanthranilic acid.
Q1: What is the primary mechanism of action for N-3-Chlorophenylanthranilic acid?
A1: N-3-Chlorophenylanthranilic acid is a non-selective inhibitor of cyclooxygenase enzymes, COX-1 and COX-2.[2][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking COX enzymes, the compound effectively reduces prostaglandin synthesis.[3][4] Some evidence also suggests it may block inward calcium currents, adding another layer to its mechanism.[5][6]
Q2: What are the recommended solvents and stock solution concentrations?
A2: The solubility of N-3-Chlorophenylanthranilic acid is a critical factor for successful experiments. It is practically insoluble in water but shows good solubility in organic solvents.[7][8]
Dimethyl Sulfoxide (DMSO): This is the most common and recommended solvent. Solubility is reported to be high, ranging from 15 mg/mL to over 50 mg/mL.[6][7][9] For most applications, preparing a 10 mM to 50 mM stock solution in anhydrous DMSO is a reliable starting point.
Ethanol: Solubility in ethanol is also good, reported at around 15 mg/mL.[7]
Aqueous Buffers/Media: The compound is poorly soluble in aqueous solutions. Direct dissolution in cell culture media or physiological buffers is not recommended and will likely lead to precipitation.[7] The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[10]
Q3: What are the known off-target effects I should be aware of?
A3: While COX inhibition is its primary role, N-3-Chlorophenylanthranilic acid belongs to the fenamate family of NSAIDs. This class is known to modulate various ion channels, which can be significant off-target activities.[11] For example, related fenamates can inhibit volume-regulated anion channels, open KCNQ2/3 potassium channels, and modulate GABA-A receptors.[11] Furthermore, some NSAIDs with an N-phenylanthranilic acid scaffold have been shown to induce mitochondrial permeability transition, an effect that can confound cytotoxicity and metabolism studies.[12] Researchers should consider these potential off-target effects when interpreting data, especially if results are inconsistent with pure COX inhibition.
Q4: How should I store the solid compound and my stock solutions?
A4:
Solid Compound: The powdered form should be stored at room temperature.[6]
Stock Solutions: For long-term storage (months), aliquot your DMSO stock solutions and store them at -20°C.[13] For short-term storage (days to weeks), 4°C is acceptable.[13] Avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation of the compound.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Precipitation or Cloudiness in Cell Culture Media
You Observe: After adding your N-3-Chlorophenylanthranilic acid working solution to the cell culture media, you notice a milky appearance, cloudiness, or visible precipitate, either immediately or after some time in the incubator.
Root Cause Analysis: This is almost always due to the poor aqueous solubility of the compound. When a concentrated DMSO stock is diluted into an aqueous environment like cell culture media, the compound can crash out of solution if its concentration exceeds its solubility limit in that medium.
Troubleshooting Workflow: Resolving Precipitation
Caption: Workflow for troubleshooting compound precipitation.
Detailed Step-by-Step Protocol: Serial Dilution for Improved Solubility
Prepare Initial Stock: Create a high-concentration stock solution (e.g., 50 mM) in 100% anhydrous DMSO. Ensure it is fully dissolved.
Pre-warm Media: Warm your complete cell culture medium (containing serum, if used) to 37°C.
Create an Intermediate Dilution: Instead of adding the DMSO stock directly to your final culture volume, perform an intermediate dilution. For example, add a small volume of your DMSO stock to a larger volume of pre-warmed media (e.g., 10 µL of 50 mM stock into 990 µL of media to get 500 µM). Vortex or pipette mix immediately and vigorously. This intermediate solution should remain clear.
Final Dilution: Add the required volume of this intermediate, media-diluted stock to your assay wells or flasks. This two-step process helps to avoid localized high concentrations of DMSO and compound, reducing the likelihood of precipitation.[14]
Issue 2: Unexpected or Inconsistent Biological Activity
You Observe: The experimental results are not what you predicted based on COX inhibition. For example, you see rapid changes in cell morphology, unexpected cytotoxicity at low concentrations, or effects in cell lines that do not express high levels of COX enzymes.
Root Cause Analysis: This scenario strongly suggests off-target effects are at play. As a fenamate, N-3-Chlorophenylanthranilic acid's interaction with ion channels is a likely culprit.[11] Alternatively, the compound could be interfering with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay) or causing mitochondrial dysfunction.[12][15]
Caption: Decision tree for investigating unexpected results.
Experimental Protocol: Validating On-Target vs. Off-Target Effects
Include Control Compounds:
Positive Control (On-Target): Use another well-characterized COX inhibitor with a different chemical scaffold (e.g., Celecoxib for COX-2 selectivity or Ibuprofen as another non-selective NSAID). If this compound replicates the effect, it is more likely to be a COX-mediated phenomenon.
Positive Control (Off-Target): Based on the literature for fenamates, consider using a known ion channel blocker (e.g., a general chloride channel blocker) to see if it phenocopies the results.[11]
Use a "Negative" Control Cell Line: If possible, use a cell line that has been genetically modified (e.g., via CRISPR) to knock out COX-1 and COX-2 (PTGS1 and PTGS2 genes). If the effect persists in these cells, it is definitively an off-target mechanism.
Assess Mitochondrial Health: To specifically test for mitochondrial toxicity suggested by some studies[12], perform a mitochondrial membrane potential assay (e.g., using TMRE or JC-1 dyes) or a Seahorse XF Analyzer assay to measure cellular respiration.
Run Assay Interference Controls: For plate-based assays, run controls with the compound in media without cells to check for autofluorescence or absorbance that could interfere with the readout.[15]
Issue 3: Loss of Activity Over Time in Long-Term Assays
You Observe: In an experiment lasting 48-72 hours, the compound's effect appears to diminish over time, or you need to add a much higher initial concentration to see an effect at later time points.
Root Cause Analysis: This issue points to problems with compound stability in the cell culture medium. Many small molecules can be unstable in aqueous solution at 37°C, subject to hydrolysis, oxidation, or metabolic degradation by the cells.[16][17]
Troubleshooting Protocol: Assessing and Mitigating Instability
Stability Test:
Prepare your highest concentration of N-3-Chlorophenylanthranilic acid in cell culture media.
Incubate this solution in a cell-free plate at 37°C, 5% CO2.
Take samples at T=0, 24, 48, and 72 hours.
Analyze the concentration of the parent compound at each time point using LC-MS/MS. A significant decrease in concentration confirms instability.[17]
Mitigation Strategies:
Replenish the Compound: For long-term experiments, perform partial media changes every 24 hours, replenishing the media with a fresh solution of the compound.
Increase Initial Dose: While not ideal, you can empirically determine a higher starting concentration that accounts for the degradation, ensuring the effective concentration remains within the desired range for the duration of the experiment. This requires careful dose-response validation.
Consider a More Stable Analog: If stability is a major and unavoidable issue, investigate if more stable analogs from the fenamate class are suitable for your biological question.
How to troubleshoot experiments | Careers - Chemistry World. (URL: [Link])
Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling - ResearchGate. (URL: [Link])
Vitamins in cell culture media: Stability and stabilization strategies - PMC. (URL: [Link])
Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC. (URL: [Link])
Patch-clamp studies and cell viability assays suggest a distinct site for viroporin inhibitors on the E protein of SARS-CoV-2 - PMC. (URL: [Link])
Chemical structures of N-phenylanthranilic acid drugs containing the... | Download Scientific Diagram - ResearchGate. (URL: [Link])
Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues - MDPI. (URL: [Link])
How to know the stability of drugs and reagents in the cell culture media? - ResearchGate. (URL: [Link])
Technical Support Center: N-(3-Chlorophenyl)anthranilic Acid Synthesis & Purification
Welcome to the Technical Support Center. N-(3-Chlorophenyl)anthranilic acid is a critical intermediate in the synthesis of acridine derivatives and nonsteroidal anti-inflammatory drugs (NSAIDs).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. N-(3-Chlorophenyl)anthranilic acid is a critical intermediate in the synthesis of acridine derivatives and nonsteroidal anti-inflammatory drugs (NSAIDs). Synthesized primarily via the Ullmann-Goldberg coupling of o-chlorobenzoic acid and 3-chloroaniline, researchers frequently encounter significant purification bottlenecks.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you achieve >98% purity in your workflows.
Visualization: Synthesis & Purification Workflow
Workflow for the synthesis and purification of N-(3-Chlorophenyl)anthranilic acid.
Troubleshooting Guide & FAQs
Q: Why does my crude product precipitate as a dark green/black solid instead of the expected yellow powder?A: This discoloration is a hallmark of aniline oxidation. At the elevated temperatures required for the Ullmann coupling (150–170°C), 3-chloroaniline readily oxidizes to form polyaniline-like chromophores.
Solution: Implement a hot decolorization step. Dissolve the crude product in aqueous sodium carbonate (Na₂CO₃), add activated animal charcoal (e.g., Darco), and boil for 5-10 minutes. The high-surface-area carbon selectively adsorbs the high-molecular-weight colored oligomers. Hot filtration followed by acidification of the filtrate will yield the correctly colored yellow product, as established by 1[1].
Q: I am detecting significant amounts of N,N-bis(3-chlorophenyl)anthranilic acid (double arylation). How do I prevent this over-reaction?A: Double arylation occurs when the base used in the reaction is too strong. Traditional Ullmann reactions often use Potassium Carbonate (K₂CO₃), which is basic enough to deprotonate the newly formed secondary amine of your product, allowing it to undergo a second coupling cycle.
Solution: Switch your base to Sodium Acetate (NaOAc). NaOAc provides sufficient basicity to neutralize the HCl byproduct of the initial coupling but lacks the strength to deprotonate the secondary amine, effectively halting the reaction at mono-arylation. Coupling this with a mixed Cu/CuO catalyst system can reduce reaction times from 15 hours to 2-3 hours, further minimizing side reactions according to the 2[2].
Q: My elemental analysis shows high copper contamination. How can I completely demetallate the product?A: Copper catalysts (Cu/CuO) strongly chelate to the ortho-carboxylate and secondary amine moieties of the anthranilic acid scaffold. Simple aqueous washes are insufficient to break this coordination complex.
Solution: During the alkaline extraction phase, incorporate a strong chelating agent such as EDTA, or use a 0.5% aqueous ammonia wash. Ammonia forms a highly soluble, deep-blue tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺) that remains partitioned in the aqueous phase when the organic product is precipitated, as noted by 3[3].
Q: Unreacted o-chlorobenzoic acid is co-eluting with my product. How do I separate them without resorting to column chromatography?A: Both compounds are carboxylic acids with similar pKa values, meaning they will co-precipitate during standard acid-base extraction.
Solution: Exploit their differential solubility profiles via recrystallization. Boiling isoamyl alcohol or a concentrated acetic acid/water mixture will selectively dissolve the unreacted o-chlorobenzoic acid. Upon controlled cooling, the less soluble N-(3-chlorophenyl)anthranilic acid crystallizes out in high purity (>98%)[1].
Quantitative Data: Purification Efficacy
Purification Stage
Target Impurity Removed
Yield Retention (%)
Final Purity (%)
Mechanistic Rationale
Alkaline Extraction
Unreacted Anilines
95 - 98
70 - 75
Anilines remain insoluble in basic aqueous media; the product forms a soluble sodium salt.
EDTA/Ammonia Wash
Copper Catalyst (Cu/CuO)
92 - 95
80 - 85
Chelating agents form water-soluble complexes with Cu, preventing co-precipitation.
Charge the Reactor: Combine o-chlorobenzoic acid (1.0 eq) and 3-chloroaniline (2.0 eq) in anhydrous Dimethylformamide (DMF).
Causality: Excess aniline drives the reaction kinetics forward and acts as a secondary solvent to maintain a homogeneous mixture.
Catalyst & Base Addition: Add Sodium Acetate (NaOAc) (2.0 eq), Copper powder (0.1 eq), and Copper(II) oxide (CuO) (0.1 eq).
Causality: NaOAc is a mild base that prevents double arylation. The mixed-valence Cu/CuO system accelerates the oxidative addition step of the catalytic cycle.
Heating: Purge the vessel with Nitrogen (N₂) and heat to 160°C for 3 hours.
Causality: An inert atmosphere is critical to prevent the rapid thermal oxidation of 3-chloroaniline into dark polyaniline dyes.
Phase 2: Isolation and Purification
4. Alkaline Quench & Chelation: Cool the mixture to room temperature and pour it into a 10% aqueous Na₂CO₃ solution containing 0.05 M EDTA.
Causality: Na₂CO₃ converts the carboxylic acid into a water-soluble sodium salt. EDTA sequesters copper ions, preventing them from complexing with the product.
Decolorization: Add activated animal charcoal (10% w/w relative to theoretical yield) and boil the mixture for 10 minutes. Filter hot through a Celite pad.
Causality: Charcoal adsorbs colored oxidation byproducts. Hot filtration prevents the premature crystallization of the product salt.
Acidification: Slowly add 6M HCl to the hot filtrate until the pH reaches 4-5.
Causality: Acidification neutralizes the carboxylate, crashing out the highly insoluble free acid as a yellow precipitate.
Recrystallization: Filter the precipitate, wash with cold water, and recrystallize from boiling isoamyl alcohol (approx. 120 mL per gram of crude).
Causality: Isoamyl alcohol selectively dissolves unreacted o-chlorobenzoic acid, yielding >98% pure N-(3-chlorophenyl)anthranilic acid upon controlled cooling.
Interpreting unexpected results in N-3-Chlorophenylanthranilic acid experiments
Technical Support Center: N-3-Chlorophenylanthranilic Acid (Clonixin) From the Desk of the Senior Application Scientist Welcome to the technical support resource for N-3-Chlorophenylanthranilic acid, a non-steroidal anti...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: N-3-Chlorophenylanthranilic Acid (Clonixin)
From the Desk of the Senior Application Scientist
Welcome to the technical support resource for N-3-Chlorophenylanthranilic acid, a non-steroidal anti-inflammatory drug (NSAID) also known as Clonixin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Unexpected results are a frequent and often insightful part of the scientific process. This center provides troubleshooting guides and FAQs to help you interpret these findings, refine your protocols, and ensure the integrity of your data.
Section 1: Analytical and Chemical Troubleshooting
This section addresses common issues related to the physical and chemical properties of N-3-Chlorophenylanthranilic acid, which can be the root cause of many downstream experimental problems.
FAQ 1.1: My compound's physical characteristics (melting point, color) don't match the literature. What should I do?
Answer: Discrepancies in the physical properties of your N-3-Chlorophenylanthranilic acid sample often point to issues with purity or degradation. The compound should be a pale yellow solid with a melting point around 171°C.[1]
Troubleshooting Steps:
Verify Purity: The most common issue is contamination. Purity should be ≥98%. Use High-Performance Liquid Chromatography (HPLC) to assess the presence of impurities or related compounds.[1]
Check for Degradation: N-3-Chlorophenylanthranilic acid can be susceptible to degradation, especially if not stored correctly. Ensure it is kept in a cool, dry, and dark place.[2] Hydrolysis or oxidation can alter its physical properties.
Recrystallization: If purity is a concern, recrystallization can be an effective purification method. Solvents like ethanol/water mixtures are often suitable for this class of compounds.[3]
Table 1: Physicochemical Properties of N-3-Chlorophenylanthranilic Acid
FAQ 1.2: I am experiencing solubility issues when preparing stock solutions for my assays. What are the recommended solvents and procedures?
Answer: Solubility is a critical parameter for ensuring accurate dosing in both in vitro and in vivo experiments. N-3-Chlorophenylanthranilic acid, being an acidic drug, has pH-dependent solubility.
Best Practices:
Solvent Selection: For stock solutions, organic solvents are preferred. Acetonitrile is a good choice for preparing analytical standards and stock solutions.[5] For biological assays, dimethyl sulfoxide (DMSO) is commonly used, but it's crucial to keep the final concentration in your assay media low (typically <0.5%) to avoid solvent-induced artifacts.
pH Adjustment: As a carboxylic acid-containing compound, its solubility in aqueous solutions will increase at a pH above its pKa. For preparing solutions in aqueous buffers, adjusting the pH to neutral or slightly alkaline can significantly improve solubility.[6]
Sonication: If the compound does not dissolve readily, gentle warming and sonication can aid in dissolution.[5]
Fresh Preparation: It is always recommended to prepare solutions fresh. If storage is necessary, store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Section 2: Interpreting Unexpected In Vitro Biological Data
In vitro assays are fundamental to understanding the mechanism of action. However, results can sometimes deviate from the expected outcomes.
FAQ 2.1: The inhibitory effect on Cyclooxygenase (COX) in my assay is much weaker than expected for an NSAID. What could be the cause?
Answer: This is a common and important observation. While N-3-Chlorophenylanthranilic acid (Clonixin) is classified as an NSAID, its primary mechanism involves the non-selective inhibition of both COX-1 and COX-2 enzymes, which reduces prostaglandin synthesis.[7][8] However, its potency can be context-dependent.
Potential Causes & Troubleshooting Workflow:
COX Enzyme Source and Isoform: The potency of NSAIDs can vary between species and tissue sources of the COX enzymes. Ensure your enzyme source (e.g., human recombinant, ovine, rat) is appropriate for your research question. Clonixin is a non-selective inhibitor, but its relative potency against COX-1 vs. COX-2 can differ.[8][9]
Substrate Concentration: The concentration of arachidonic acid in your assay can influence the apparent IC₅₀ value. Ensure you are using a concentration that is at or below the Km for the enzyme.
Assay Conditions: Factors like pH, incubation time, and the presence of co-factors can all impact enzyme activity and inhibitor binding.
COX-Independent Effects: Some studies suggest that NSAIDs can exert effects independent of COX inhibition.[10] At higher concentrations, you may be observing COX-independent phenomena that confound your results.[11]
Below is a diagram illustrating the primary mechanism and a workflow for troubleshooting weak COX inhibition.
Caption: Decision tree for investigating unexpected cytotoxicity.
Section 3: Troubleshooting In Vivo Study Outcomes
Translating in vitro findings to in vivo models presents a unique set of challenges. This section addresses common issues encountered in animal studies.
FAQ 3.1: The anti-inflammatory or analgesic efficacy in my animal model is poor, even at doses cited in the literature. What factors should I investigate?
Answer: A lack of in vivo efficacy can be frustrating but is often traceable to issues with drug delivery, metabolism, or the experimental model itself. If NSAIDs are not providing relief, it could be that the underlying condition is not primarily inflammatory.
[12]
Key Areas to Investigate:
Formulation and Administration:
Solubility/Suspension: Was the compound fully dissolved or properly suspended in the vehicle? Poor formulation can lead to inaccurate dosing.
Route of Administration: The bioavailability of Clonixin can vary significantly with the route of administration (e.g., oral gavage vs. intraperitoneal injection). Ensure the chosen route is appropriate for your model and allows for sufficient systemic exposure.
Pharmacokinetics (PK):
Metabolism: Species differences in drug metabolism are common. The half-life of Clonixin in your animal model may be shorter than expected, leading to insufficient drug exposure at the target site.
Dose: Over-the-counter NSAIDs are often at lower doses than prescription versions; it may be that the dose is too low for the condition being studied. [12]A pilot PK study to measure plasma concentrations of the drug over time is highly recommended.
Model-Specific Factors:
Disease Model: Is the inflammatory phenotype in your model primarily driven by prostaglandins? If not, a COX inhibitor may have limited efficacy.
Animal Strain/Sex: Different strains of mice or rats can exhibit varied responses to NSAIDs.
FAQ 3.2: My study animals are showing adverse effects not typically associated with NSAIDs, such as sedation or neurological symptoms. Is this plausible?
Answer: While the most common side effects of non-selective NSAIDs like Clonixin are gastrointestinal,[13] other effects can occur, especially at higher doses.
Plausible Explanations and Monitoring:
Dose-Related Toxicity: The dose used may be approaching toxic levels, leading to a broader range of side effects. Common dose-related side effects of clonidine-like drugs include drowsiness, dizziness, and sedation.
[14]2. Off-Target Effects: As discussed in the in vitro section, off-target interactions can lead to unexpected physiological responses.
Monitoring: It is critical to monitor animals for a range of adverse events. [15]This includes:
Gastrointestinal: Monitor for signs of GI distress or bleeding (e.g., black, tarry stools).
[13] * Renal and Hepatic: For chronic studies, periodic blood tests to monitor kidney and liver function are advisable.
[15][16] * Cardiovascular: NSAIDs can increase blood pressure. [13][15]Monitoring blood pressure and heart rate may be necessary depending on the study's goals.
If unexpected adverse events occur, a dose-reduction study is a critical first step to determine if the effects are dose-dependent.
References
[Differential action of non-steroidal antiinflammatory drugs on human gallbladder cyclooxygenase and lipoxygenase]. (1996). PubMed. [Link]
Effects of lysine clonixinate on cyclooxygenase I and II in rat lung and stomach preparations. (1999). PubMed. [Link]
NSAIDs Not Working? Why Your Pain Persists & Medically Approved Next Steps. (2026, February 28). Ubie Doctor's Note. [Link]
A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. [Link]
On-Target and Off-Target Side Effects. (2020, April 17). Targeted Oncology. [Link]
NSAID hypersensitivity – recommendations for diagnostic work up and patient management. PMC. [Link]
The Use of Chloranilic Acid for the Spectrophotometric Determination of Three Macrolides through Charge Transfer Complex. (2013, July 27). Hilaris. [Link]
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. St. John's University/College of St. Benedict. [Link]
Clonidine. (2022, December 12). Memorial Sloan Kettering Cancer Center. [Link]
Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment. (2024, November 6). MDPI. [Link]
How to Check for NSAID Side Effects. (2024, August 7). Doctronic.ai. [Link]
Comparative Efficacy Guide: N-(3-Chlorophenyl)anthranilic Acid (Tolfenamic Acid) vs. Fenamate Analogs
Executive Summary N-(3-Chlorophenyl)anthranilic acid , commonly known as Tolfenamic Acid , represents a unique scaffold within the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). While historically util...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(3-Chlorophenyl)anthranilic acid , commonly known as Tolfenamic Acid , represents a unique scaffold within the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). While historically utilized for migraine and dysmenorrhea due to its cyclooxygenase (COX) inhibition, recent high-impact research has repositioned it as a pleiotropic agent with significant potential in neurodegenerative therapeutics.
This guide objectively compares Tolfenamic Acid against its structural analogs—Mefenamic Acid , Flufenamic Acid , and Meclofenamic Acid . Unlike standard NSAID comparisons that focus solely on pain relief, this analysis integrates data on Sp1 transcription factor degradation and ion channel modulation , providing a modern roadmap for researchers investigating repurposed applications in Alzheimer’s Disease (AD) and channelopathies.
Chemical & Pharmacological Profile
The fenamates share a core N-phenylanthranilic acid scaffold.[1][2] The variance in efficacy and target selectivity is driven by the substitution pattern on the N-phenyl ring.
Structure-Activity Relationship (SAR) Analysis
The electronic and steric nature of the substituent at the meta (3') position is critical for the compound's secondary pharmacology (non-COX targets).
Tolfenamic Acid: 3-Chloro substitution.[3] The chlorine atom provides a balance of lipophilicity and electron-withdrawing capability, which is essential for its unique ability to induce Sp1 degradation.
Flufenamic Acid: 3-Trifluoromethyl (-CF3).[4][5] Highly lipophilic and electron-withdrawing. This makes it a potent modulator of ion channels (e.g., ClC chloride channels) but alters its metabolic profile.
Figure 1: Structural divergence of fenamates dictates their secondary pharmacological targets. Tolfenamic acid is uniquely positioned for Sp1-mediated pathways.
Comparative Efficacy Analysis
A. Cyclooxygenase (COX) Inhibition
All listed compounds inhibit prostaglandin synthesis.[1][6] However, their selectivity ratios (COX-2/COX-1) differ, influencing their side-effect profiles (e.g., gastrointestinal toxicity).[7]
Table 1: Comparative COX Inhibition Profiles
Compound
COX Selectivity
IC50 (COX-1)
IC50 (COX-2)
Clinical Relevance
Tolfenamic Acid
Non-selective / Slight COX-2 Pref
~0.05 µM
~0.01 µM
Potent analgesic; reduced GI irritation vs. Indomethacin.
Mefenamic Acid
Non-selective
~0.08 µM
~0.50 µM
Standard for dysmenorrhea; higher GI risk.
Flufenamic Acid
Non-selective
~0.10 µM
~0.35 µM
Rarely used systemically now due to variability.
Meclofenamic Acid
Non-selective
~0.03 µM
~0.02 µM
Highly potent but higher toxicity profile.
Note: IC50 values are approximate aggregates from varying biochemical assays (whole blood vs. recombinant enzyme) and serve to illustrate relative potency.
B. Neurodegenerative Efficacy (The Tolfenamic Advantage)
This is the critical differentiator for drug development professionals. Tolfenamic acid has demonstrated a unique ability to lower the expression of Specificity Protein 1 (Sp1).[8]
Mechanism: Sp1 regulates the transcription of the Amyloid Precursor Protein (APP) and Tau.[8]
Data: In R1.40 transgenic mice, Tolfenamic acid (5-50 mg/kg) significantly reduced levels of total Tau and phosphorylated Tau (p-tau), whereas Mefenamic and Flufenamic acids do not exhibit this specific transcriptional downregulation to the same extent.
C. Ion Channel Modulation
Fenamates act as modifiers of ion channels, often independent of COX activity.
Slo2.1 (Na+-activated K+ channels):
Rank Order of Potency (Activation): Meclofenamic Acid > Tolfenamic Acid > Mefenamic Acid > Flufenamic Acid.
Significance: Activation of Slo2.1 can be cardioprotective during ischemia.[4]
Chloride Channels (ClC):
Flufenamic acid is the standard "blocker" reference for Calcium-activated Chloride Channels (CaCCs). Tolfenamic acid shows activity but is less potent, making Flufenamic the preferred tool compound for Cl- channel research.
Experimental Protocols
To validate these efficacies in your own lab, use the following standardized protocols. These are designed to be self-validating systems.
Protocol A: Differential COX Inhibition Assay (In Vitro)
Objective: Determine IC50 values for Tolfenamic acid vs. analogs.
Reagents: Purified Ovine COX-1, Recombinant Human COX-2, Arachidonic Acid, Colorimetric Peroxidase Substrate.
Preparation: Dissolve compounds in DMSO. Prepare serial dilutions (0.001 µM to 100 µM).
Incubation: Incubate enzyme (COX-1 or COX-2) with the inhibitor for 10 minutes at 25°C in Tris-HCl buffer (pH 8.0) containing Heme.
Figure 2: The unique "Dual-Hit" mechanism of Tolfenamic Acid in Alzheimer's pathology, bypassing simple COX inhibition.
References
Adwan, L., et al. (2015). "Tolfenamic acid reduces tau and CDK5 levels: Implications for dementia and tauopathies."[9] Journal of Neurochemistry.
Ferreira, I.L., et al. (2021). "Fenamates as Potential Therapeutics for Neurodegenerative Disorders." Cells.
Gargus, J.J., et al. (2012). "Structure-activity relationship of fenamates as Slo2.1 channel activators." Molecular Pharmacology.
Subaiea, G.M., et al. (2013). "Tolfenamic acid decreases transcriptional factor Sp1 levels and inhibits Alzheimer's disease associated proteins." Current Alzheimer Research.
Li, H., et al. (2009). "Flufenamic acid inhibits calcium-activated chloride channels in Xenopus oocytes." Journal of Biological Chemistry.
Cryer, B., & Feldman, M. (1998). "Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs." American Journal of Medicine.
Validating the Biological Targets of N-3-Chlorophenylanthranilic Acid: A Comparative Guide for Polypharmacological Profiling
As a Senior Application Scientist, I frequently encounter the challenge of target deconvolution when working with polypharmacological small molecules. N-3-Chlorophenylanthranilic acid (a halogenated derivative of the fen...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the challenge of target deconvolution when working with polypharmacological small molecules. N-3-Chlorophenylanthranilic acid (a halogenated derivative of the fenamate class) presents a classic target validation dilemma. While fenamates are traditionally classified as non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX), extensive electrophysiological profiling has revealed that they are also potent modulators of specific ion channels, most notably the calcium-activated chloride channel TMEM16A and the non-selective cation channel TRPM4 [1].
This guide provides an objective, self-validating framework to compare and isolate the specific biological target of N-3-Chlorophenylanthranilic acid in your experimental models. We will bypass generic protocols and focus on the causality behind the experimental design, ensuring your target validation is robust and artifact-free.
Part 1: Target Landscape & Comparative Profiling
Before designing a validation assay, we must establish the comparative kinetic and functional profiles of the putative targets. Fenamate derivatives exhibit varying IC₅₀ values depending on the target class, which dictates the required assay sensitivity [2].
Table 1: Putative Biological Targets of Fenamate Derivatives
Putative Target
Protein Class
Typical Fenamate IC₅₀
Primary Physiological Role
Recommended Validation Assay
COX-1 / COX-2
Oxidoreductase Enzyme
0.5 – 5.0 µM
Prostaglandin (PGE₂) synthesis
Competitive PGE₂ ELISA
TMEM16A (ANO1)
Ca²⁺-Activated Cl⁻ Channel
7.0 – 15.0 µM
Epithelial secretion, smooth muscle tone
Whole-cell patch-clamp (Cl⁻ isolation)
TRPM4
Non-selective Cation Channel
2.0 – 10.0 µM
Membrane depolarization
Whole-cell patch-clamp (Na⁺ isolation)
Part 2: Experimental Workflows for Target Validation
To definitively prove which target N-3-Chlorophenylanthranilic acid is engaging to produce a specific cellular phenotype, we must use orthogonal workflows.
Fig 1: Polypharmacological targets and downstream physiological effects of fenamate derivatives.
The Logic of Target Isolation
If your readout is smooth muscle relaxation, the compound could be acting via COX inhibition (reducing contractile prostaglandins) OR by blocking TMEM16A/TRPM4 (preventing membrane depolarization).
To validate COX: We must bypass upstream signaling and measure direct enzyme output.
To validate Ion Channels: We must use voltage-clamp techniques with strict ionic substitution to isolate the specific conductance.
Fig 2: Experimental decision tree for isolating the specific biological target of the compound.
Part 3: Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Electrophysiological Validation of TMEM16A & TRPM4
To prove N-3-Chlorophenylanthranilic acid is acting as an ion channel blocker, we must utilize whole-cell patch-clamp electrophysiology. The critical factor here is intracellular calcium control. Both TMEM16A and TRPM4 are calcium-activated; if you do not clamp internal calcium, your currents will run down, leading to false-positive "inhibition" data [3].
Step 1: Prepare the Intracellular (Pipette) Solution
Action: Formulate a pipette solution containing 130 mM CsCl, 10 mM HEPES, 1 mM Mg-ATP, and a Ca²⁺/EGTA buffer system calibrated to yield exactly 500 nM free Ca²⁺.
Causality: Cs⁺ blocks endogenous potassium channels, isolating the Cl⁻ and Na⁺ currents. The 500 nM clamped Ca²⁺ ensures steady-state activation of both TMEM16A and TRPM4, preventing artifactual current rundown.
Step 2: Establish Whole-Cell Configuration and Baseline
Action: Patch HEK293T cells overexpressing the target channel. Apply a voltage step protocol from a holding potential of -70 mV, stepping from -100 mV to +100 mV in 20 mV increments.
Causality: Fenamate block of TMEM16A is highly voltage-dependent. Inhibition is significantly stronger at positive potentials, and can paradoxically cause slight activation at negative potentials [4].
Step 3: Compound Application & Ionic Substitution (The Validation Step)
Action: Perfuse 10 µM N-3-Chlorophenylanthranilic acid into the bath. Observe current reduction.
Self-Validation (TMEM16A): Replace bath Cl⁻ with large, impermeable Gluconate⁻. If the remaining outward current collapses and the reversal potential shifts positively, you have definitively validated that the compound was blocking a chloride conductance.
Self-Validation (TRPM4): Replace bath Na⁺ with large, impermeable NMDG⁺. If the inward current collapses, the target is confirmed as a cation channel.
Protocol B: Biochemical Validation of COX-2 Inhibition
If the phenotypic effect is delayed (hours) rather than immediate (milliseconds), the target is likely COX-2. We must rule out upstream effects (like PLA2 inhibition) by supplying exogenous substrate.
Step 1: Recombinant Enzyme Incubation
Action: Incubate 10 nM purified human recombinant COX-2 with varying concentrations of N-3-Chlorophenylanthranilic acid (0.1 µM to 50 µM) in Tris-HCl buffer containing hematin (a required cofactor) for 15 minutes at 37°C.
Step 2: Substrate Bypass Stimulation
Action: Initiate the reaction by adding 10 µM exogenous Arachidonic Acid.
Causality: By providing the direct substrate, we bypass any upstream cellular signaling pathways. If PGE₂ production drops, it is absolute proof of direct COX-2 active-site inhibition, not an indirect cellular artifact.
Step 3: Competitive ELISA Readout
Action: Quench the reaction after 2 minutes with SnCl₂. Quantify PGE₂ using a competitive ELISA. Calculate the IC₅₀ using a 4-parameter logistic curve fit.
Part 4: Conclusion & Best Practices
When validating N-3-Chlorophenylanthranilic acid, do not assume a single mechanism of action. Because fenamates are privileged scaffolds that interact with both oxidoreductases and pore-forming ion channels, rigorous target deconvolution is mandatory. Always pair a biochemical assay (to assess COX activity) with an electrophysiological assay utilizing strict ionic substitution (to assess TMEM16A/TRPM4 activity). This dual-pronged approach ensures your data is authoritative, reproducible, and ready for high-impact publication.
References
Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies?
International Journal of Molecular Sciences
URL:[Link]
Nonsteroidal Anti-Inflammatory Drugs as Modulators of Cation Channels: Fenamates Repurposing in Channelopathies
Frontiers in Pharmacology
URL:[Link]
Differential effects of TRPM4 channel inhibitors on Guinea pig urinary bladder smooth muscle excitability and contractility
Physiological Reports
URL:[Link]
Mechanism of allosteric activation of TMEM16A/ANO1 channels by a commonly used chloride channel blocker
British Journal of Pharmacology
URL:[Link]
Validation
Structure-Activity Relationship (SAR) of N-3-Chlorophenylanthranilic Acid Analogs: A Comparative Guide
As drug development pivots toward repurposing established scaffolds, N-3-Chlorophenylanthranilic acid —commonly known as the fenamate NSAID Tolfenamic Acid (TA)—has emerged as a highly versatile pharmacophore. While clas...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pivots toward repurposing established scaffolds, N-3-Chlorophenylanthranilic acid —commonly known as the fenamate NSAID Tolfenamic Acid (TA)—has emerged as a highly versatile pharmacophore. While classically recognized for its cyclooxygenase (COX) inhibitory activity[1], rigorous structure-activity relationship (SAR) campaigns have successfully redirected this scaffold toward complex, non-canonical targets.
This guide objectively compares the performance of the native TA scaffold against its novel, highly selective analogs. By dissecting the causality behind specific structural modifications, we will explore how this molecule has been optimized for three distinct therapeutic avenues: Alzheimer's disease (AD) via SP1 modulation[2], solid tumors via VEGFR-2 antagonism[3], and ion channel modulation via Slo2.1 activation[4].
Mechanistic Divergence: The Polypharmacology of Fenamates
The core pharmacophore of fenamates consists of a planar carboxylic acid, two six-membered aromatic rings, and a bridging imino group[4]. Coplanarity is stabilized by internal hydrogen bonding between the carboxylic and imino groups[4]. By exploiting four modifiable regions on this scaffold, researchers have engineered analogs that bypass COX entirely to engage novel binding pockets[2].
Signaling pathways and target divergence of N-3-Chlorophenylanthranilic acid analogs.
Comparative SAR Analysis by Indication
A. Neuroprotection & Alzheimer's Disease (SP1 Modulators)
The Challenge: The native TA molecule can lower total Tau and amyloid precursor protein (APP) by interfering with the Specificity Protein 1 (SP1) transcription factor[2]. However, its modest blood-brain barrier (BBB) penetration and off-target COX effects limit its chronic use in AD.
The SAR Solution: Analogs such as TN3 and TN7 were developed using the zinc finger domain of SP1 as a pharmacophore model[2]. By strictly adhering to Lipinski's rules to optimize lipophilicity and the ratio of hydrogen bond donors/acceptors, these analogs achieve superior CNS penetrance[2].
Performance: TN3 and TN7 act as upstream inhibitors, predominantly modulating SP1 target genes. Proteomic profiling of treated cells reveals that ~75% of downregulated products are direct SP1 targets, significantly outperforming native TA in reducing AD-related biomarkers[2][5].
B. Oncology & Angiogenesis (VEGFR-2 Inhibitors)
The Challenge: VEGFR-2 is a critical tyrosine kinase (TK) target for solid tumors. Native TA exhibits mild anticancer properties but lacks the structural bulk to effectively occupy the deep hydrophobic pockets of kinase domains[3].
The SAR Solution: Reacting TA hydrazide with phthalic anhydride yields novel isoindoline derivatives, notably Compound 4 [3]. The addition of an aryl/heteroaryl fragment attached to a hydrophilic linker extends the molecule, allowing it to mimic the binding mode of type II kinase inhibitors (like Sorafenib) within the VEGFR-2 active site[3][6].
Performance: Compound 4 demonstrates potent cytotoxicity and VEGFR-2 TK inhibition, with an EC50 value nearly identical to that of the clinical standard, Sorafenib[3].
C. Ion Channel Modulation (Slo2.1 Activators)
The Challenge: Slo2.1 channels are intracellular Na+-modulated K+ channels.
The SAR Solution: Substituent analysis reveals that the minimal pharmacophore required for Slo2.1 activation is N-phenylanthranilic acid itself[4]. While substituents on the second aromatic ring are not strictly essential for baseline activity, they dictate potency[4]. For example, Meclofenamic acid (MCFA), which features dichloro and methyl substitutions, is the most potent activator in this class[4]. This activation is entirely independent of the COX-prostaglandin pathway[4].
Quantitative Performance Comparison
The following table synthesizes the comparative efficacy of the fenamate scaffold across its various structural iterations.
To ensure scientific trustworthiness, the evaluation of these analogs relies on robust, self-validating experimental systems. Below are the definitive protocols used to validate the SAR claims for SP1 and VEGFR-2 targeting.
High-throughput SAR screening and validation workflow for TA analogs.
Protocol A: ChIP-Seq for Genomic SP1-DNA Binding (TN3/TN7 Validation)
Causality: To prove that TN3 and TN7 downregulate AD biomarkers via direct transcriptional interference, we must map their effect on SP1 binding at transcription start sites (TSS) across the genome[2][5].
Cell Preparation & Priming: Culture differentiated SH-SY5Y cells (a dopaminergic neuronal lineage model). Prime with 25 µM lead acetate for 48 hours to induce baseline SP1 expression[5].
Compound Treatment: Treat independent cohorts with 25 µM of TA, TN3, or TN7 for 72 hours[5].
Cross-linking: Fix cells with 1% formaldehyde to covalently lock SP1-DNA complexes. Quench with glycine.
Chromatin Shearing: Sonicate lysates to shear chromatin into 200–500 bp fragments. Crucial Step: This specific fragment size is required for high-resolution mapping of the TSS.
Immunoprecipitation (IP): Incubate sheared chromatin with a validated anti-SP1 antibody. Self-Validation: Run a parallel IP using a non-specific IgG antibody to establish background noise levels.
Sequencing & Analysis: Reverse cross-links, purify the DNA, and perform next-generation sequencing. Use peak-calling algorithms to generate Volcano plots identifying reduced SP1-DNA binding at GC-rich motifs[5].
Causality: To confirm that the isoindoline modification successfully shifts the fenamate's affinity to VEGFR-2, a direct enzymatic assay is required, isolated from cellular variables[3].
Enzyme Preparation: Dilute recombinant human VEGFR-2 kinase domain in a specialized kinase buffer (containing HEPES, MgCl2, MnCl2, and DTT).
Compound Incubation: Serially dilute Compound 4, native TA, and Sorafenib. Pre-incubate the compounds with the enzyme for 30 minutes. Crucial Step: Pre-incubation is mandatory for bulky analogs (like Compound 4) that act as type II inhibitors, as they require time to stabilize the inactive "DFG-out" conformation of the kinase.
Reaction Initiation: Add ATP and a poly(Glu,Tyr) peptide substrate to initiate the kinase reaction.
Detection: Add a luminescent kinase reagent (e.g., ADP-Glo) to quantify ATP depletion, which inversely correlates with kinase inhibition.
Data Validation: Calculate EC50/IC50 values via non-linear regression. Self-Validation: The assay is considered valid only if the Sorafenib positive control yields an EC50 within its established historical range (~30-50 nM)[3][6].
Conclusion
The N-3-Chlorophenylanthranilic acid scaffold is a masterclass in rational drug design. By understanding the precise structure-activity relationships of its modifiable regions, application scientists can tune this single pharmacophore to cross the BBB and silence Alzheimer's-related transcription factors (TN3/TN7), or to extend deeply into kinase pockets to halt tumor angiogenesis (Compound 4). This comparative data underscores the value of fenamate repurposing in modern therapeutics.
References
MDPI. "Tolfenamic Acid Derivatives: A New Class of Transcriptional Modulators with Potential Therapeutic Applications for Alzheimer's Disease and Related Disorders." Available at:[Link]
National Institutes of Health (NIH). "Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators." Available at:[Link]
Bentham Science Publishers. "Synthesis, Molecular Docking Studies, and In vitro Anticancer Evaluation of Novel Tolfenamic Acid Derivatives." Available at:[Link]
A Comparative Guide to N-3-Chlorophenylanthranilic Acid as a Reference Compound in Biochemical and Cellular Assays
In the pursuit of reproducible and reliable experimental data, the choice of a reference compound is paramount. A well-characterized reference standard serves as the bedrock for assay validation, enabling researchers to...
Author: BenchChem Technical Support Team. Date: March 2026
In the pursuit of reproducible and reliable experimental data, the choice of a reference compound is paramount. A well-characterized reference standard serves as the bedrock for assay validation, enabling researchers to benchmark results, ensure consistency across experiments, and accurately interpret the activity of novel compounds. N-3-Chlorophenylanthranilic acid, also widely known as Clonixin, is a non-steroidal anti-inflammatory drug (NSAID) that has found utility as a reference compound due to its well-defined, multi-target profile.[1][2][3]
This guide provides an in-depth comparison of N-3-Chlorophenylanthranilic acid against other common reference compounds, supported by experimental data and detailed protocols. We will delve into its primary mechanism as a cyclooxygenase (COX) inhibitor and its secondary roles as an ion channel modulator, offering a comprehensive framework for its judicious application in research.
Section 1: Primary Mechanism of Action - Cyclooxygenase (COX) Inhibition
N-3-Chlorophenylanthranilic acid, like other fenamate-class NSAIDs, exerts its principal anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes.[1][2][3] These enzymes are responsible for converting arachidonic acid into prostaglandins, key mediators of pain and inflammation.[1][2] Clonixin is a non-selective inhibitor, meaning it targets both COX-1, the constitutively expressed isoform involved in homeostatic functions, and COX-2, the isoform induced during inflammatory responses.[1][4] This non-selective profile is a critical consideration when choosing it as a reference standard.
Caption: Mechanism of N-3-Chlorophenylanthranilic acid as a non-selective COX inhibitor.
Comparative Analysis with Alternative COX Inhibitors
The choice of a reference COX inhibitor depends on the specific question being asked. Is the goal to inhibit all prostaglandin synthesis, or to selectively target the inflammatory pathway?
Compound
Type
COX-1 IC50
COX-2 IC50
Selectivity Index (COX-1/COX-2)
Key Features
N-3-Chlorophenylanthranilic Acid (Clonixin)
Non-selective
Potent (specific values vary)
Potent (specific values vary)
~1
Balanced inhibition, useful as a general NSAID control.[2][4]
Standard for comparing COX-2 selective activity, with reduced gastrointestinal risk profile.[9]
Note: IC50 values can vary significantly based on assay conditions (e.g., purified enzyme vs. whole-cell), species, and substrate concentration. The values presented are for comparative purposes.
Expert Insight: When your assay aims to identify novel non-selective anti-inflammatory agents, N-3-Chlorophenylanthranilic acid or Indomethacin are appropriate reference compounds. However, if the goal is to discover compounds with an improved safety profile by sparing COX-1, a direct comparison against a selective inhibitor like Celecoxib is essential.
Section 2: Secondary Mechanisms - Ion Channel Modulation
A crucial aspect of N-3-Chlorophenylanthranilic acid's profile, often overlooked, is its activity on certain ion channels. This "off-target" activity is critical for researchers to understand, as it can be either a confounding factor or a feature of interest depending on the experimental context. It has been reported to block inward calcium currents and shows activity on channels like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[11][12] This activity is shared among the fenamate class of NSAIDs.
Comparative Analysis with Standard Ion Channel Modulators
Compound
Target Channel
Action
Potency (IC50 / Ki)
Key Features
N-3-Chlorophenylanthranilic Acid
CFTR, Ca2+ channels
Blocker/Inhibitor
Micromolar range (assay dependent)
Dual COX/channel activity. Use with caution in assays where these channels are active.[11][12]
Gold standard selective antagonist for the TRPA1 channel, a key sensor for pain and inflammation.[18]
Expert Insight: If you are screening for novel analgesics, the dual action of N-3-Chlorophenylanthranilic acid on both COX enzymes and potentially pain-relevant ion channels could be beneficial. However, if your research focuses specifically on CFTR or TRPA1, using a highly selective modulator like CFTRinh-172 or HC-030031, respectively, is non-negotiable to avoid misinterpretation of results.
Section 3: Application in Assays - Experimental Protocols
Trustworthy data comes from robust, well-controlled protocols. Here we provide a validated, step-by-step workflow for assessing COX inhibition.
Protocol: In Vitro Fluorometric COX Inhibition Assay
This protocol is designed to measure the peroxidase activity of purified COX-1 or COX-2, which is coupled to the conversion of a non-fluorescent probe to a fluorescent product.
Caption: Experimental workflow for a fluorometric COX inhibition assay.
Methodology:
Reagent Preparation:
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
Enzyme: Recombinant human COX-1 or COX-2.
Heme: Required cofactor for COX activity.
Fluorometric Probe: e.g., Ampliflu Red.
Substrate: Arachidonic Acid.
Compound Plating:
Prepare serial dilutions of N-3-Chlorophenylanthranilic acid (reference) and test compounds in DMSO.
Add 1 µL of each compound dilution to the wells of a 96-well black plate. Include "DMSO only" wells for 100% activity control and "no enzyme" wells for background control.
Enzyme Incubation:
Prepare a master mix containing Assay Buffer, enzyme (COX-1 or COX-2), and Heme.
Add 150 µL of this mix to each well.
Add 50 µL of Assay Buffer containing the reference or test compound.
Incubate the plate for 10 minutes at 25°C, allowing the compounds to bind to the enzyme.
Reaction Initiation & Measurement:
Prepare a substrate master mix containing Arachidonic Acid and the fluorometric probe in Assay Buffer.
Add 50 µL of the substrate mix to all wells to initiate the reaction.
Immediately place the plate in a fluorescence plate reader.
Measure fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 5 minutes.
Data Analysis:
Calculate the rate of reaction (slope of fluorescence vs. time).
Normalize the rates to the "DMSO only" control (100% activity).
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Causality and Validation: The pre-incubation step (Step 3) is critical for time-dependent inhibitors, allowing them to form a stable complex with the enzyme before the substrate is introduced. Including a known non-selective inhibitor like N-3-Chlorophenylanthranilic acid and a selective inhibitor like Celecoxib in every assay run serves as a crucial self-validating system, ensuring the assay can correctly distinguish between different inhibition profiles.
Section 4: A Decision Framework for Reference Compound Selection
Choosing the correct reference is not a one-size-fits-all decision. It requires careful consideration of the scientific objective.
Caption: Decision framework for selecting an appropriate reference compound.
Conclusion
N-3-Chlorophenylanthranilic acid (Clonixin) is a valuable and versatile reference compound for researchers in drug discovery and pharmacology. Its well-documented activity as a non-selective COX inhibitor makes it a reliable standard for anti-inflammatory assays. However, its utility is nuanced by its secondary activity as an ion channel modulator. Researchers must possess a clear understanding of this dual profile. When used thoughtfully within the decision framework provided, and alongside highly selective reference compounds for target deconvolution, N-3-Chlorophenylanthranilic acid enables robust, reproducible, and accurately interpreted scientific inquiry.
Frontiers in Pharmacology. (2021). Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors.
PubMed. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor.
PubMed. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor.
PNAS. Structural basis for CFTR inhibition by CFTRinh-172.
APExBIO.
American Journal of Physiology. Divergent CFTR orthologs respond differently to the channel inhibitors CFTRinh-172, glibenclamide, and GlyH-101.
Journal of the American Society of Nephrology. Small-Molecule CFTR Inhibitors Slow Cyst Growth in Polycystic Kidney Disease.
Selleckchem. COX-2 Selective Inhibitors.
MedEx. Tufnil | 200 mg | Tablet.
ACS Publications. Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors.
PLOS ONE.
The Journal of General Physiology. CFTR Channel Pharmacology: Novel Pore Blockers Identified by High-throughput Screening.
PubChem. N-3-chlorophenylanthranilic acid.
European Journal of Medicinal Chemistry.
Hilaris. The Use of Chloranilic Acid for the Spectrophotometric Determination of Three Macrolides through Charge Transfer Complex.
Brieflands.
World Journal of Gastroenterology. Cystic fibrosis transmembrane conductance regulator chloride channel blockers: Pharmacological, biophysical and physiological relevance.
British Journal of Pharmacology. Phenanthrolines – a new class of CFTR chloride channel openers.
ResearchGate. Chemical structures of N-phenylanthranilic acid drugs containing the....
PubMed. Effect of N-Phenylanthranilic Acid Scaffold Nonsteroidal Anti-inflammatory Drugs on the Mitochondrial Permeability Transition.
PubMed. Effect of chloride channel blockers on the cardiac CFTR chloride and L-type calcium currents.
IUPHAR/BPS Guide to PHARMACOLOGY. CFTR | Ion channels.
Molecules. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors.
ResearchGate. IC 50 of inhibition of COX-1/COX-2 enzyme of the tested compounds.
TÜBİTAK Academic Journals.
ACS Omega. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
PubMed.
Patsnap Synapse. (2024, July 17).
Acta Crystallographica Section E. N-(3-Chlorophenyl)maleamic acid.
ResearchGate. (PDF)
National Council for Air and Stream Improvement. NCASI Method CP-86.
Operational Guide: Safe Handling and Disposal of N-(3-Chlorophenyl)anthranilic Acid
[1][2][3][4] Executive Summary & Hazard Profile N-(3-Chlorophenyl)anthranilic acid (CAS: 13278-36-9) is a halogenated derivative of anthranilic acid, often used as an intermediate in the synthesis of non-steroidal anti-i...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4]
Executive Summary & Hazard Profile
N-(3-Chlorophenyl)anthranilic acid (CAS: 13278-36-9) is a halogenated derivative of anthranilic acid, often used as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as clofenamic acid.[1][2][3][4]
Unlike standard organic acids, the presence of the chlorine substituent on the phenyl ring dictates specific disposal pathways. Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) creates significant regulatory risks and environmental hazards due to the generation of acidic gases (HCl) during incineration and potential aquatic toxicity.
Very toxic to aquatic life with long-lasting effects.[1][3]
Waste Characterization Logic (The "Why")
To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local environmental standards, you must classify this material correctly before it leaves your bench.[4]
Not P-Listed or U-Listed: This specific CAS is not explicitly listed in 40 CFR 261.33 (P or U lists).[3] Therefore, it is classified based on its characteristics .
Halogenated Status: Because the molecule contains a Carbon-Chlorine (C-Cl) bond, it must be tagged as Halogenated Organic Waste .[1][3][4]
Mechanism:[3] Upon thermal destruction (incineration), this compound releases hydrogen chloride (HCl) gas.[4]
Operational Consequence: It must be sent to an incinerator equipped with acid gas scrubbers.[3] Mixing it with non-halogenated waste (e.g., pure acetone/methanol waste) can damage standard incinerators or violate the waste hauler's acceptance criteria.
Operational Disposal Protocol
Phase 1: Preparation & PPE
Goal: Zero skin contact and zero inhalation of dust.[3]
PPE Item
Specification
Rationale
Gloves
Nitrile (Double-gloved recommended)
Standard organic protection; replace immediately if splashed.[1][2][3][4]
Respiratory
N95 or Fume Hood (Sash < 18")
Prevents inhalation of fine particulates during weighing/transfer.[3]
Eye Protection
Chemical Splash Goggles
Protects against corneal damage from acidic dust.[3]
Critical Note: Write "CONTAINS HALOGENS" clearly on the tag.[3]
Scenario B: Disposal of Liquid Waste (Mother Liquors/Solutions)
Causality Check: Even if you dissolved the compound in a non-halogenated solvent (like Ethanol or DMSO), the presence of the solute (the acid itself) introduces halogens into the mixture.
Threshold Rule: If the concentration of N-(3-chlorophenyl)anthranilic acid is >1% , default to the Halogenated Solvent waste stream (often the "Blue Can" or designated halogenated carboy).[1][3]
Compatibility: Ensure the waste container does not contain strong oxidizers or active metals, as anthranilic acid derivatives can react.[3]
pH Check: If the solution is highly acidic (pH < 2), do not mix with cyanide or sulfide waste streams.[3]
Scenario C: Cleaning & Decontamination
Solubility: This compound is sparingly soluble in water but soluble in organic solvents (Ethanol, DMSO) and basic aqueous solutions.
Protocol:
Step 1: Triple rinse the glassware with a small volume of Ethanol or Acetone.[3]
Step 2: Collect all rinsate into the Halogenated Solvent waste container.[3][8] Do not pour rinsate down the sink.
Step 3: Once visibly clean, wash glassware with soap and water in the sink.[3]
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 13278-36-9
Synonyms: N-(3-Chlorophenyl)-2-aminobenzoic acid; 3-Chlorofenamic acid precursor
Physical State: Solid (Pale yellow to off-white powder)
Executive Safety Summary (The "Why")
As a Senior Application Scientist, I prioritize understanding the mechanism of hazard over simply memorizing rules. N-3-Chlorophenylanthranilic acid is a halogenated derivative of anthranilic acid. The addition of the chlorine atom at the meta-position of the phenyl ring significantly increases the molecule's lipophilicity (LogP ~3.9) compared to its parent compound.
What this means for you:
Enhanced Permeation: The increased lipophilicity facilitates faster transdermal absorption than non-halogenated anthranilates.
Irritation Potential: It acts as a proton donor. Upon contact with mucous membranes (eyes, lungs), it can cause immediate, stinging irritation (H315, H319, H335).
Dust Hazard: As a dry powder, electrostatic charging is common, leading to "flying" particles that can bypass standard safety glasses if gaps exist.
De-clutter: Remove unnecessary equipment from the hood to prevent air turbulence.
Prepare Waste: Have a solid waste container labeled "Halogenated Organic Solid" ready inside the hood.
Step-by-Step Workflow
1. Anti-Static Preparation
Why: Halogenated aromatic acids are prone to static buildup.
Action: Wipe the spatula and the exterior of the weighing boat with an anti-static wipe or use an ionizing fan. This prevents the powder from "jumping" during transfer.
2. The "Deep Hood" Technique
Place the balance at least 6 inches back from the sash plane.
Keep hands strictly inside the hood. Do not withdraw hands while holding the open spatula.
3. Transfer & Solubilization
Weigh the required mass.
Critical: If dissolving in DMSO, add the solvent to the solid, not vice-versa, to minimize splash risk.
Cap the vessel immediately.
4. Decontamination
Wipe the balance area with a tissue dampened with Ethanol (70%) . Water alone is ineffective due to the compound's lipophilicity.
Dispose of the tissue in the solid waste stream.
Visual Workflow: The Safe Loop
Caption: Operational loop ensuring containment from preparation through disposal.
Emergency Procedures
Accidental Spills (Solid)
Do NOT blow dust.
Cover the spill with a paper towel dampened with Ethanol or Acetone .
Wipe inward from the periphery to the center to avoid spreading.
Place all cleanup materials in a bag labeled "Hazardous Waste - Halogenated."
Accidental Spills (Solution)
If dissolved in DMSO: Do not touch with standard nitrile gloves. Use forceps or double-glove immediately.
Absorb with vermiculite or spill pads.
Clean surface with soap and water after solvent removal.
Exposure Response[2][3]
Eye Contact: Flush immediately with water for 15 minutes.[2][3] The chlorine substitution makes this compound acidic; immediate dilution is critical to prevent corneal etching.
Skin Contact: Wash with soap and water.[4] Do not use alcohol on skin (it may enhance absorption).
Disposal & Waste Management
Because this molecule contains a Chlorine atom attached to an aromatic ring, it must be treated as Halogenated Organic Waste .
Solid Waste: Dispose of pure powder and contaminated gloves/wipes in the "Solid Hazardous Waste" drum.
Liquid Waste:
If dissolved in non-halogenated solvents (e.g., Ethanol), segregate into the "Halogenated Solvents" stream. Do not mix with non-halogenated waste, as this increases disposal costs and complicates incineration.
Drain Disposal:Strictly Prohibited. The compound is toxic to aquatic life (H402/H412) and difficult to biodegrade.
References
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 83669, N-(3-Chlorophenyl)anthranilic acid. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]